molecular formula C8H9NO B567880 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol CAS No. 1211578-28-7

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Cat. No.: B567880
CAS No.: 1211578-28-7
M. Wt: 135.166
InChI Key: YNIUQNBKOIXVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol is a versatile fused bicyclic compound featuring a pyridine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure is part of a class of compounds known for significant biological and industrial applications. This compound serves as a key synthetic precursor for developing novel heterocyclic systems . Research into closely related cyclopenta[b]pyridine derivatives has demonstrated their potential as efficient corrosion inhibitors for carbon steel in acidic environments, functioning as mixed-type inhibitors with high efficacy . Furthermore, the cyclopenta[c]pyridine scaffold, a related structural motif, is found in various natural products and drug candidates, showing promise due to antibacterial, antiviral, anti-inflammatory, and neuropharmacological activities . These derivatives are also explored as inhibitors for specific targets like aldosterone synthase and as agonists for receptors relevant to type 2 diabetes mellitus . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-4-6-2-1-3-8(6)9-5-7/h4-5,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIUQNBKOIXVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704395
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-28-7
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, established synthetic route in the current literature, this document details a rational, multi-step approach based on well-established chemical transformations. The proposed synthesis leverages the Bohlmann-Rahtz pyridine synthesis as a key strategic step.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence, commencing with the formation of a substituted pyridine ring, followed by the construction of the fused cyclopentane ring, and culminating in the deprotection of the hydroxyl group.

Synthetic_Pathway A 3-Amino-2-cyclopenten-1-one C 2-Methyl-3-(tert-butoxy)-6,7-dihydro-5H-cyclopenta[b]pyridine A->C Bohlmann-Rahtz Pyridine Synthesis B 1-(tert-Butoxy)-3-butyn-2-one B->C D This compound C->D Deprotection Alternative_Pathway E 6,7-dihydro-5H-cyclopenta[b]pyridin-3-amine F Diazonium Salt Intermediate E->F Diazotization (NaNO₂, aq. H₂SO₄) G This compound F->G Hydrolysis (H₂O, Δ)

Technical Guide: Physicochemical Properties of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. Due to the limited availability of experimental data for this specific molecule, this document combines predicted data with established experimental protocols for key physicochemical assays. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with this and structurally related compounds.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a fused cyclopentane and pyridine ring system, with a hydroxyl group at the 3-position of the pyridine ring. Its structural characteristics suggest potential applications as a scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol[1]6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one[2]
Molecular Formula C₈H₉NOC₈H₉NOC₈H₇NO
Molecular Weight 135.16 g/mol 135.16 g/mol 133.15 g/mol
CAS Number Not available912277-45-328566-14-5
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
pKa (acidic) ~9.5 (phenol)Data not availableData not available
pKa (basic) ~5.0 (pyridine)Data not availableData not available
logP ~1.11.060.6
Topological Polar Surface Area (TPSA) 33.1 Ų33.12 Ų30.0 Ų
Aqueous Solubility Data not availableData not availableData not available
Hydrogen Bond Donors 110
Hydrogen Bond Acceptors 222
Rotatable Bonds 000

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[3][4][5][6]

Protocol: Capillary Method [3]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

  • Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, to ensure thermal equilibrium.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.[4]

  • Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.[6]

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a compound with both acidic (phenolic hydroxyl) and basic (pyridine nitrogen) centers, multiple pKa values will be determined.

Protocol: Potentiometric Titration [7][8][9][10][11]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM).[7] The ionic strength of the solution is kept constant using an electrolyte like KCl.[7][8]

  • Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.[7][8]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.[7][8] The titrant is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[7][8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.[11]

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.

Protocol: Shake-Flask Method [12][13][14][15][16]

  • Phase Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[12][15]

  • Compound Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.[10]

  • Equilibration: The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[15]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The phases are then carefully collected.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.

Protocol: Shake-Flask Method for Thermodynamic Solubility [17][18][19][20]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed container.[19]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[19][20]

  • Separation of Solid and Solution: The undissolved solid is removed from the saturated solution by centrifugation or filtration.[18][19]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method (e.g., HPLC, LC-MS).

  • Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_analysis Data Analysis & Assessment Synthesis Synthesis Purification Purification Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint pKa pKa Purification->pKa logP logP Purification->logP Solubility Solubility Purification->Solubility Data_Analysis Data Analysis MeltingPoint->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Developability_Assessment Developability Assessment Data_Analysis->Developability_Assessment

Physicochemical characterization workflow.

This workflow outlines the logical progression from a purified compound to its physicochemical profiling, followed by data analysis and an assessment of its potential for further development.

References

A Technical Guide to the Structure Elucidation of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the proposed structure elucidation of the novel compound 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. Due to the absence of published data on this specific molecule, this guide presents a putative synthetic pathway, predicted analytical data, and detailed experimental protocols to facilitate its synthesis and characterization. The methodologies are grounded in established chemical principles and data from structurally related analogs.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic scaffold found in various biologically active molecules. While numerous derivatives have been synthesized and characterized, to date, there is no specific literature on this compound. This guide outlines a potential pathway for its synthesis and a comprehensive strategy for its structural verification using modern analytical techniques.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from a substituted pyridine precursor, followed by cyclization and functional group manipulation. A potential multi-step synthesis is proposed, beginning with a readily available starting material.

Synthetic Workflow

The proposed synthesis involves the creation of the cyclopentane ring fused to the pyridine core, followed by the introduction of the hydroxyl group at the 3-position.

Synthetic Workflow for this compound start Precursor: 3-Methoxy-2-(3-chloropropyl)pyridine intermediate1 Intramolecular Friedel-Crafts Cyclization start->intermediate1 AlCl3 product1 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine intermediate1->product1 demethylation Demethylation (e.g., BBr3) product1->demethylation final_product Target: this compound demethylation->final_product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add a solution of 3-methoxy-2-(3-chloropropyl)pyridine (1.0 eq) in dry DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine.

Step 2: Synthesis of this compound

  • Dissolve the 3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in dry DCM under a nitrogen atmosphere and cool to -78 °C.

  • Add a solution of boron tribromide (1.5 eq) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of methanol, followed by water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by flash column chromatography to obtain this compound.

Structure Elucidation

The definitive structure of the synthesized this compound would be established through a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

A standard workflow for the characterization of a novel organic compound is outlined below.

Spectroscopic Analysis Workflow sample Purified Compound ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir nmr Nuclear Magnetic Resonance (NMR) sample->nmr structure Structure Confirmation ms->structure Molecular Weight ir->structure Functional Groups h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr h_nmr->structure Proton Environment c_nmr->structure Carbon Skeleton

Caption: Workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its proposed structure and analysis of related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.05 d 1H H-4
~7.10 d 1H H-2
~5.50 br s 1H -OH
~3.00 t 2H H-7
~2.85 t 2H H-5

| ~2.15 | p | 2H | H-6 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~155.0 C-3
~148.5 C-7a
~140.0 C-4
~125.0 C-4a
~120.0 C-2
~32.0 C-7
~30.0 C-5

| ~25.0 | C-6 |

Table 3: Predicted IR and MS Data

Technique Predicted Values Interpretation
IR (ATR, cm⁻¹) ~3300 (broad) O-H stretch (hydroxyl)
~2950 C-H stretch (aliphatic)
~1600, ~1470 C=C and C=N stretch (aromatic)
~1250 C-O stretch (hydroxyl)

| MS (ESI+) | m/z 150.0813 | [M+H]⁺ (Calculated for C₈H₁₀NO⁺: 150.0762) |

Experimental Protocols: Spectroscopy
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

Potential Biological Significance

While the biological activity of this compound is unknown, related pyridine-fused heterocyclic structures have shown a wide range of pharmacological properties. For instance, derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have been investigated for applications such as corrosion inhibition, indicating their potential for interacting with biological systems.[1][2][3] Further research would be necessary to determine the bioactivity of the title compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. The proposed synthetic route is based on established organic reactions, and the predicted analytical data offer clear benchmarks for the characterization of this novel compound. The detailed protocols are intended to equip researchers in medicinal chemistry and drug development with the necessary information to pursue the synthesis and investigation of this and related molecules.

References

Spectroscopic and Synthetic Insights into the 6,7-dihydro-5H-cyclopenta[b]pyridine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data of 6,7-dihydro-5H-cyclopenta[b]pyridine Analogues

The following tables summarize the key spectroscopic data for several derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, providing a comparative reference for this class of compounds.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one CDCl₃8.61 (dd, J = 4.8, 1.8 Hz, 1H), 8.21 (dd, J = 7.9, 1.8 Hz, 1H), 7.24-7.20 (m, 1H), 3.10 (t, J = 6.2 Hz, 2H), 2.66-2.60 (m, 2H), 2.18-2.10 (m, 2H)[1]
2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile DMSO-d₆7.31–7.59 (m, 9H), 4.61 (q, J = 7.0 Hz, 2H), 3.09 (t, J = 4.1 Hz, 2H), 2.87 (t, J = 5.8 Hz, 2H), 1.43 (t, J = 7.0 Hz, 3H)[2][3]
2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile DMSO-d₆7.51–7.63 (m, 9H), 4.02 (s, 3H), 2.75–2.92 (m, 4H)[3][4]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one CDCl₃196.91, 162.68, 152.49, 134.02, 127.18, 121.24, 37.55, 31.54, 20.85[1]
2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile DMSO-d₆164.9, 161.9, 153.0, 141.4, 136.9, 135.2, 131.0, 130.0, 129.6, 129.4, 129.2, 128.7, 128.3, 125.8, 116.0, 93.7, 63.4, 28.9, 27.2, 14.8[2][3]
2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile DMSO-d₆165.2, 161.8, 142.1, 142.0, 135.7, 135.0, 133.8, 132.8, 131.3, 130.8, 129.4, 129.2, 128.6, 124.6, 115.9, 93.8, 54.9, 28.9, 27.1[3][4]
Table 3: Infrared (IR) Spectroscopic Data
CompoundSample PhaseKey Absorption Bands (ν, cm⁻¹)
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Not SpecifiedNo specific data available in the search results. A strong absorption band for the C=O stretch is expected around 1700 cm⁻¹.
2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile ATR3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N)[2][3]
2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile ATR3062, 3001 (C-H arom.), 2989, 2921 (C-H aliph.), 2200 (C≡N), 1602 (C=N)[3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 6,7-dihydro-5H-cyclopenta[b]pyridine analogues.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

A reported method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.[1][5]

Materials and Reagents:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A 25 mL round-bottom flask is charged with 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and H₂O (2.5 mL).

  • To this mixture, t-BuOOH (2.5 mmol, 65% in H₂O) is added.

  • The reaction mixture is stirred at 25°C for 24 hours.

  • Following the reaction, the mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the crude product.

  • Further purification can be achieved by flash column chromatography.[1]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1][6]

  • Sample Preparation: 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[1][6]

Infrared (IR) Spectroscopy: IR spectra can be recorded using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of solid or liquid samples directly.[4]

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) on an Orbitrap mass spectrometer.[1]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 2,3-Cyclopentenopyridine) reaction Reaction (e.g., Oxidation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms data Structural Confirmation nmr->data ir->data ms->data

Caption: A generalized workflow for the synthesis and spectroscopic characterization.

References

A Technical Guide to the Potential Biological Activity of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bicyclic heterocyclic scaffold, 6,7-dihydro-5H-cyclopenta[b]pyridine, serves as a crucial building block in the synthesis of a variety of bioactive molecules.[1] This technical guide focuses on the potential biological activities of a specific derivative, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. While direct experimental data for this compound is not extensively available in current literature, this document extrapolates its potential pharmacological profile by examining the activities of structurally related analogs. The analysis covers potential applications ranging from antiviral and fungicidal agents to novel therapeutics for stress-related disorders and pain management. Detailed experimental protocols for assessing these potential activities are provided, alongside a summary of quantitative data from analogous compounds to guide future research and development efforts.

Introduction to the 6,7-dihydro-5H-cyclopenta[b]pyridine Core

The 6,7-dihydro-5H-cyclopenta[b]pyridine nucleus, characterized by a fused cyclopentane and pyridine ring system, is a prevalent motif in medicinal chemistry.[2] Its rigid structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents.[1] Derivatives of this core have demonstrated a wide array of biological activities, including but not limited to, antiviral, fungicidal, insecticidal, and neuropharmacological effects.[2][3] This guide will specifically explore the potential biological activities of this compound by analyzing the established bioactivities of its close structural relatives.

Potential Therapeutic Applications based on Analogous Compounds

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism

Structurally similar compounds, such as certain 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines, have been investigated as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor.[3] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the pathophysiology of stress-related disorders like anxiety and depression. Antagonism of this receptor is a promising therapeutic strategy for these conditions. Given the structural similarity, this compound warrants investigation for its potential to modulate CRF1 receptor activity.

CRF1_Signaling_Pathway cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R G_Protein Gαs CRF1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Stress-Related Gene Expression CREB->Gene_Expression Regulates

Simplified CRF1 Receptor Signaling Pathway.
Antiviral, Fungicidal, and Insecticidal Activities

Derivatives of 5H-cyclopenta[c]pyridin-7(6H)-one have demonstrated significant activity against the Tobacco Mosaic Virus (TMV), as well as broad-spectrum fungicidal and notable insecticidal properties.[3] These findings suggest that the cyclopenta-pyridine scaffold is a viable starting point for the development of novel agrochemicals. The introduction of a hydroxyl group at the 3-position of the 6,7-dihydro-5H-cyclopenta[b]pyridine core could modulate this activity, potentially leading to new crop protection agents.

Sigma-1 (σ1) Receptor Antagonism

New series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists.[4] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neuropathic pain. A lead compound from this series exhibited nanomolar affinity for the σ1 receptor and demonstrated dose-dependent anti-nociceptive effects in animal models.[4] This suggests that this compound could also be explored for its potential as an analgesic.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols are proposed.

Experimental_Workflow Compound This compound Primary_Screening Primary In Vitro Screening Compound->Primary_Screening CRF1_Assay CRF1 Receptor Binding Assay Primary_Screening->CRF1_Assay Sigma1_Assay Sigma-1 Receptor Binding Assay Primary_Screening->Sigma1_Assay Antiviral_Assay Antiviral Assay (e.g., TMV) Primary_Screening->Antiviral_Assay Hit_Identification Hit Identification CRF1_Assay->Hit_Identification Sigma1_Assay->Hit_Identification Antiviral_Assay->Hit_Identification Secondary_Screening Secondary & Functional Assays Hit_Identification->Secondary_Screening Dose_Response Dose-Response & IC50/EC50 Determination Secondary_Screening->Dose_Response Cell_Based_Assays Cell-Based Functional Assays Secondary_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Cell_Based_Assays->Lead_Optimization

Generalized workflow for in vitro screening.
CRF1 Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compound for the human CRF1 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing the human CRF1 receptor.

    • Radioligand: A suitable radioligand, such as [¹²⁵I]Tyr⁰-Sauvagine, is used.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

    • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand, 50 µL of test compound (at various concentrations), and 50 µL of membrane preparation. b. Non-specific binding is determined in the presence of a high concentration of a known CRF1 antagonist (e.g., NBI 27914). c. Incubate at room temperature for 2 hours. d. Terminate the assay by rapid filtration through a GF/C filter plate, followed by washing with cold assay buffer. e. Measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Anti-Tobacco Mosaic Virus (TMV) Activity Assay
  • Objective: To evaluate the antiviral activity of the test compound against TMV.[3]

  • Methodology (Half-Leaf Method):

    • Plant Cultivation: Grow Nicotiana tabacum L. plants to the 6-8 leaf stage.

    • Virus Inoculation: Inoculate the entire leaves with a TMV suspension (e.g., 6 x 10⁻³ mg/mL).

    • Compound Application:

      • Curative Effect: After 30 minutes of inoculation, smear the left half of the leaves with the test compound solution and the right half with a solvent control.

      • Protective Effect: Smear the left half of the leaves with the test compound solution. After 24 hours, inoculate the entire leaf with TMV. The right half serves as a control.

      • Inactivation Effect: Mix the test compound with the virus suspension and incubate for 30 minutes. Inoculate the left half of the leaves with this mixture and the right half with a virus-only control.

    • Incubation: Keep the plants in a greenhouse for 3-4 days.

    • Data Collection: Count the number of local lesions on each half of the leaves.

    • Data Analysis: Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Sigma-1 (σ1) Receptor Binding Assay
  • Objective: To determine the binding affinity of the test compound for the σ1 receptor.

  • Methodology:

    • Membrane Preparation: Use membranes from guinea pig brains or a cell line expressing the σ1 receptor.

    • Radioligand: [+]-[³H]pentazocine is commonly used.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure: a. Combine membrane homogenates, radioligand, and various concentrations of the test compound in a 96-well plate. b. Non-specific binding is determined using a high concentration of haloperidol. c. Incubate at 37°C for 150 minutes. d. Filter the reaction mixture through polyethyleneimine-pretreated filter mats. e. Measure bound radioactivity by liquid scintillation counting.

    • Data Analysis: Determine the Ki value from the IC50 value obtained from competitive binding curves.

Quantitative Data for Analogous Compounds

The following tables summarize the quantitative biological activity data available for compounds structurally related to this compound. This data can serve as a benchmark for future studies.

Table 1: Antiviral Activity of 5-aryl-cyclopenta[c]pyridine Derivatives against TMV at 500 µg/mL[3]

CompoundInactivation Effect (%)Curative Effect (%)Protection Effect (%)
4k (m-methoxyphenyl) 51.1 ± 1.950.7 ± 3.653.8 ± 2.8
Ribavirin (Commercial) Lower than 4kNot ReportedLower than 4k

Table 2: Sigma-1 (σ1) Receptor Binding Affinity for Tetrahydroquinazoline Derivatives[4]

CompoundStructureKi σ1 (nM)Ki σ2 (nM)Selectivity (σ2/σ1)
33 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline15.6>2000>128

Conclusion and Future Directions

While direct biological data for this compound is scarce, a comprehensive analysis of its structural analogs strongly suggests a high potential for diverse biological activities. The core scaffold is associated with CRF1 receptor antagonism, broad-spectrum antimicrobial and insecticidal properties, and sigma-1 receptor modulation. These findings provide a solid foundation for initiating a drug discovery program centered on this molecule.

Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic screening using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties for any identified "hit" compounds. The promising activities of its analogs make this compound a compelling candidate for further investigation in both agrochemical and pharmaceutical applications.

References

The Enigmatic Core: A Technical Guide to the Discovery and Putative Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic scaffold of 6,7-dihydro-5H-cyclopenta[b]pyridine is a cornerstone in the development of various biologically active agents. While numerous derivatives have been synthesized and characterized, the specific isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, remains a compound of significant interest yet elusive in readily available scientific literature. This technical guide provides a comprehensive overview of the known synthetic routes to key precursors and proposes a plausible, multi-step pathway for the isolation of this compound. Detailed experimental protocols for precursor synthesis, based on published literature, are provided, alongside characterization data. Furthermore, this document outlines a proposed synthetic workflow and a hypothetical signaling pathway to guide future research and drug discovery efforts centered on this intriguing molecule.

Introduction

The fusion of a cyclopentane ring with a pyridine moiety endows the 6,7-dihydro-5H-cyclopenta[b]pyridine core with a unique three-dimensional structure, making it a valuable building block in medicinal chemistry. Derivatives of this scaffold have been explored for a range of therapeutic applications. The introduction of a hydroxyl group at the 3-position of this core structure is anticipated to significantly influence its physicochemical properties and biological activity, potentially through the formation of hydrogen bonds with biological targets.

Despite its potential significance, a direct and documented synthesis of this compound is not prominently featured in current chemical literature. However, the existence of its CAS number (1065609-70-2) suggests its synthesis and characterization have been accomplished. This guide, therefore, consolidates the available information on key precursors and proposes a scientifically grounded synthetic route to the target molecule.

Synthesis of Key Precursors

The synthesis of this compound can be envisioned to start from readily accessible precursors. The scientific literature provides established protocols for the synthesis of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, and its corresponding 5-one derivative.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine

A practical and efficient route for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine has been developed, which is a key intermediate for various derivatives.[1]

Experimental Protocol:

The synthesis involves a multi-step process starting from commercially available cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylization, Vilsmeier cyclization, and finally dechlorination to yield the target compound.[1] The overall yield for this route is reported to be 43.15% with a purity of 99.7% as determined by HPLC.[1]

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

The ketone precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be synthesized via the direct oxidation of 2,3-cyclopentenopyridine analogues.[2]

Experimental Protocol:

A 25 mL round-bottom flask is charged with 2,3-Cyclopenteno pyridine (0.50 mmol), Mn(OTf)2 (0.0025 mmol), t-BuOOH (65% in H2O, 2.5 mmol), and H2O (2.5 mL). The mixture is stirred at 25°C for 24 hours. The reaction is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The resulting residue is purified by flash column chromatography (Ethyl acetate/Petroleum ether = from 1:5 to 1:1) to give the title compound in 88% yield.[2]

Proposed Synthetic Pathway to this compound

Given the lack of a direct published synthesis, a plausible multi-step synthetic pathway starting from the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, is proposed. This route leverages established pyridine chemistry to introduce the hydroxyl group at the desired 3-position.

Synthetic Workflow Proposed Synthesis of this compound Start 6,7-dihydro-5H- cyclopenta[b]pyridine N_Oxide 6,7-dihydro-5H- cyclopenta[b]pyridine N-oxide Start->N_Oxide m-CPBA Nitro 3-Nitro-6,7-dihydro-5H- cyclopenta[b]pyridine N_Oxide->Nitro HNO3/H2SO4 Amino 6,7-dihydro-5H- cyclopenta[b]pyridin-3-amine Nitro->Amino Fe/HCl or H2/Pd-C Diazonium 3-Diazonium-6,7-dihydro-5H- cyclopenta[b]pyridine Salt Amino->Diazonium NaNO2/HCl Final_Product 6,7-dihydro-5H- cyclopenta[b]pyridin-3-ol Diazonium->Final_Product H2O, Δ

Caption: Proposed synthetic workflow for this compound.

Step 1: N-Oxidation

The initial step involves the oxidation of the pyridine nitrogen to form the N-oxide. This activates the pyridine ring for subsequent electrophilic substitution.

Step 2: Nitration

Nitration of the N-oxide is expected to proceed at the 3-position. While the 4-position is typically most activated, careful control of reaction conditions can favor the 3-isomer.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amine using standard conditions, such as iron in acidic media or catalytic hydrogenation.

Step 4: Diazotization

The resulting amine is converted to a diazonium salt using sodium nitrite in a strong acid.

Step 5: Hydrolysis

Finally, the diazonium salt is hydrolyzed by heating in water to yield the desired this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
6,7-dihydro-5H-cyclopenta[b]pyridin-5-oneC₈H₇NO133.15Off-white solid62-63

Data obtained from[2]

Table 2: Spectroscopic Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H)
¹³C NMR (101 MHz, CDCl₃)δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73
HRMS (ESI) [M+H]⁺, calcd: 134.0606, found: 134.0598

Data obtained from[2]

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not yet reported, structurally related compounds often exhibit activity as kinase inhibitors or receptor antagonists. For the purpose of guiding future research, a hypothetical signaling pathway is presented below, illustrating how this compound could potentially modulate a generic kinase cascade, a common mechanism of action for novel drug candidates.

Signaling Pathway Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Regulates Ligand Growth Factor Ligand->Receptor Binds Compound This compound Compound->Kinase2 Inhibits

References

Theoretical Stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the theoretical and experimental stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this document outlines a robust methodology for its synthesis, computational stability analysis, and experimental validation through forced degradation studies.

Introduction

This compound belongs to the family of fused pyridine heterocycles, which are of significant interest due to their diverse biological activities and tunable electronic properties.[1] The stability of such compounds is a critical parameter influencing their shelf-life, formulation, and in vivo efficacy. This guide details the necessary theoretical and experimental protocols to thoroughly characterize the stability profile of this molecule.

Proposed Synthesis of this compound

A generalized workflow for the proposed synthesis is outlined below:

start 2,3-Cyclopentenopyridine step1 Manganese-Catalyzed Oxidation start->step1 intermediate 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one step1->intermediate step2 Reduction (e.g., NaBH4) intermediate->step2 intermediate2 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol step2->intermediate2 step3 Functional Group Interconversion (optional) intermediate2->step3 product This compound step3->product

Figure 1: Proposed synthetic pathway for this compound.

Theoretical Stability Analysis: A Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure and predict the stability of molecules.[1] A comprehensive DFT study can provide valuable insights into the intrinsic stability of this compound.

Computational Methodology

A recommended protocol for the computational analysis is as follows:

  • Geometry Optimization: The initial 3D structure of the molecule will be built and optimized using a suitable DFT functional and basis set, for instance, B3LYP/6-311++G(d,p).[4]

  • Vibrational Frequency Analysis: This calculation confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy.

  • Calculation of Quantum Chemical Descriptors: A series of descriptors related to molecular stability will be calculated. These include:

    • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap generally indicates higher kinetic stability and lower chemical reactivity.[5]

    • Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to further quantify reactivity.

    • Mulliken Atomic Charges: To identify potential sites susceptible to nucleophilic or electrophilic attack.

    • Bond Dissociation Energies (BDE): To predict the weakest bonds in the molecule and potential initial fragmentation pathways.

    • Reaction Enthalpies of Decomposition: To assess the thermodynamic stability by calculating the energy change for plausible degradation reactions (e.g., oxidation, hydrolysis).

The logical workflow for this computational study is depicted below:

start Initial 3D Structure of This compound opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq props Calculation of Quantum Chemical Descriptors freq->props sub_props homo_lumo HOMO-LUMO Gap reactivity Global Reactivity Descriptors charges Mulliken Charges bde Bond Dissociation Energies enthalpy Reaction Enthalpies analysis Stability & Reactivity Analysis sub_props->analysis homo_lumo->analysis reactivity->analysis charges->analysis bde->analysis enthalpy->analysis

Figure 2: Workflow for computational stability analysis.
Predicted Quantitative Data

The following table summarizes the expected quantitative data from the DFT calculations. The values for related pyridine derivatives are included for comparative purposes where available.

ParameterPredicted Value for this compoundReference Value (if available)Significance
HOMO Energy (To be calculated)-Relates to electron-donating ability
LUMO Energy (To be calculated)-Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE) (To be calculated)~0.73 eV (for some GGA functionals)[5]Indicator of kinetic stability
Electronegativity (χ) (To be calculated)-Measure of electron-attracting power
Chemical Hardness (η) (To be calculated)-Resistance to change in electron configuration
Global Softness (S) (To be calculated)-Reciprocal of hardness, indicates reactivity

Experimental Stability Assessment: Forced Degradation Protocol

To complement the theoretical studies, a comprehensive experimental stability assessment using forced degradation is crucial.[6] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[7]

General Experimental Protocol
  • Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: The stock solution is subjected to the following conditions, typically for up to 7 days, with samples taken at various time points:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

    • Neutral Hydrolysis: Water at room temperature and 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C).

    • Photolytic Degradation: The solution is exposed to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: The stressed samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

The workflow for the experimental forced degradation study is as follows:

start Stock Solution of This compound stress Forced Degradation (Stress Conditions) start->stress sub_stress acid Acidic Hydrolysis base Basic Hydrolysis neutral Neutral Hydrolysis oxidation Oxidation thermal Thermal photo Photolytic analysis HPLC & LC-MS Analysis results Identification of Degradation Products & Pathways analysis->results sub_stress->analysis acid->analysis base->analysis neutral->analysis oxidation->analysis thermal->analysis photo->analysis

Figure 3: Workflow for experimental forced degradation studies.
Expected Data Presentation

The results of the forced degradation studies should be summarized in a table as follows:

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (e.g., 24, 48, 168 h)RT, 60°C(To be determined)(To be determined)
0.1 M NaOH (e.g., 24, 48, 168 h)RT, 60°C(To be determined)(To be determined)
Water (e.g., 24, 48, 168 h)RT, 60°C(To be determined)(To be determined)
3% H₂O₂ (e.g., 24, 48, 168 h)RT(To be determined)(To be determined)
Dry Heat (e.g., 24, 48, 168 h)80°C(To be determined)(To be determined)
Photolysis (e.g., as per ICH Q1B)RT(To be determined)(To be determined)

Conclusion

The theoretical and experimental protocols outlined in this guide provide a robust framework for a thorough stability assessment of this compound. The computational analysis will offer predictive insights into the molecule's intrinsic stability and reactivity, while the forced degradation studies will provide essential experimental data on its degradation pathways and products. The synergistic application of these methodologies will enable a comprehensive understanding of the stability profile of this novel compound, which is critical for its potential development in pharmaceutical and other applications.

References

Tautomerism in 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Tautomerism of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for drug discovery and development. The tautomeric state of a molecule can profoundly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its pharmacological activity and metabolic fate. This guide provides a comprehensive overview of the potential tautomerism in this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the structural aspects of its keto-enol tautomers, the factors governing their equilibrium, and present detailed experimental and computational protocols for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of tautomerism in heterocyclic systems.

Introduction to Tautomerism

Tautomers are isomers of a chemical compound that readily interconvert. This interconversion, known as tautomerization, most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. The most prevalent form of tautomerism in organic chemistry is keto-enol tautomerism, where an equilibrium exists between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group).[1][2]

The position of the tautomeric equilibrium is highly sensitive to the molecular structure and the surrounding environment (e.g., solvent, temperature).[3] Understanding and controlling tautomerism is crucial in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the interconversion between the enol (pyridin-3-ol) form and its corresponding keto (pyridin-3-one) form.

  • Enol Form: this compound

  • Keto Form: 6,7-dihydro-1H-cyclopenta[b]pyridin-3(2H)-one

The equilibrium between these two forms is depicted below. The stability of each tautomer is influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding.[1] Generally, the keto form is thermodynamically more stable for simple monocarbonyl compounds.[2] However, for heterocyclic systems, the energetic balance can be more nuanced.

Figure 1: Keto-enol tautomerism of this compound.

Factors Influencing the Tautomeric Equilibrium

Several factors can influence the relative stability of the keto and enol tautomers of this compound:

  • Aromaticity: The pyridine ring is aromatic. In the enol form, this aromaticity is maintained. In the keto form, the aromaticity of the pyridine ring is disrupted, which is energetically unfavorable. This factor would be expected to significantly favor the enol tautomer.

  • Conjugation: The keto form possesses a conjugated enone system, which provides some degree of stabilization. However, this is likely outweighed by the loss of aromaticity.

  • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar, protic solvents can stabilize both forms through hydrogen bonding, but may favor the more polar tautomer. Nonpolar solvents may favor the less polar tautomer.

  • Intramolecular Hydrogen Bonding: In certain conformations, the keto form might be stabilized by intramolecular hydrogen bonding between the N-H and the carbonyl oxygen.

Experimental Protocols for Tautomerism Investigation

The determination of the tautomeric ratio and the characterization of each tautomer can be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the tautomeric forms present in solution.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to assess solvent effects.

  • ¹H NMR: Acquire ¹H NMR spectra. The enol form is expected to show a characteristic signal for the hydroxyl proton (-OH), while the keto form will exhibit a signal for the N-H proton. The chemical shifts of the protons on the pyridine and cyclopentane rings will also differ between the two tautomers.

  • ¹³C NMR: Acquire ¹³C NMR spectra. The enol form will show a signal for a carbon in a C-OH bond (typically ~150-160 ppm), while the keto form will have a characteristic carbonyl carbon signal (typically >180 ppm).

  • Quantitative Analysis: The ratio of the tautomers can be determined by integrating the characteristic ¹H NMR signals for each form.

NMR_Workflow start Start: Compound Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6, CDCl3) start->dissolve acquire_1H Acquire 1H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire 13C NMR Spectrum dissolve->acquire_13C integrate Integrate Characteristic Peaks acquire_1H->integrate determine_ratio Determine Tautomeric Ratio integrate->determine_ratio end End: Tautomer Characterization determine_ratio->end

Figure 2: Experimental workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the keto and enol forms are expected to differ due to their distinct chromophores.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis spectra over a range of approximately 200-400 nm.

  • Analysis: The enol form, with its extended conjugation and aromatic system, is likely to have a λ_max at a longer wavelength compared to the keto form.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of the characteristic functional groups of each tautomer.

Protocol:

  • Sample Preparation: Prepare a KBr pellet or a thin film of the solid compound. For solution-state analysis, use an appropriate solvent that is transparent in the regions of interest.

  • Spectral Acquisition: Obtain the IR spectrum.

  • Analysis: Look for a broad O-H stretching band (~3200-3600 cm⁻¹) for the enol form and a sharp C=O stretching band (~1650-1750 cm⁻¹) for the keto form. An N-H stretching band (~3300-3500 cm⁻¹) would also be indicative of the keto form.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Protocol:

  • Structure Optimization: Build the 3D structures of both the enol and keto tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The inclusion of solvent effects using a continuum solvation model (e.g., PCM) is recommended.

  • Transition State Search: To understand the kinetics of interconversion, a transition state search for the tautomerization reaction can be performed.

Computational_Workflow start Start: Tautomer Structures geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (Optional) geom_opt->ts_search energy_calc Single-Point Energy Calculation (with solvent model, e.g., PCM) freq_calc->energy_calc stability Determine Relative Stabilities energy_calc->stability ts_search->stability end End: Predicted Equilibrium stability->end

Figure 3: Computational workflow for tautomer analysis.

Hypothetical Quantitative Data

Table 1: Hypothetical ¹H NMR Chemical Shifts (ppm) in DMSO-d6

ProtonEnol TautomerKeto Tautomer
OH9.5-
NH-7.8
Pyridine-H7.2 - 8.16.5 - 7.5
Cyclopentane-H2.0 - 3.02.2 - 3.5

Table 2: Hypothetical Spectroscopic Data

TechniqueEnol TautomerKeto Tautomer
UV-Vis (λ_max, nm) 275240
IR (cm⁻¹) 3400 (br, O-H)3350 (N-H), 1710 (C=O)

Table 3: Hypothetical Calculated Relative Energies (kcal/mol)

TautomerGas PhaseWater (PCM)
Enol0.00.0
Keto+8.5+6.2

Note: The enol form is set as the reference (0.0 kcal/mol). Positive values indicate lower stability.

Conclusion

The tautomeric behavior of this compound is a critical aspect to consider in its potential development as a therapeutic agent. Based on fundamental principles, the enol form is expected to be the predominant tautomer due to the preservation of the aromaticity of the pyridine ring. However, a comprehensive investigation utilizing a combination of spectroscopic and computational methods is essential to definitively characterize the tautomeric equilibrium. The experimental and computational protocols outlined in this guide provide a robust framework for such an investigation. A thorough understanding of the tautomerism of this and related heterocyclic systems will undoubtedly contribute to the rational design of more effective and safer drug candidates.

References

The Emerging Potential of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Potential Biological Activity, and Future Directions

The 6,7-dihydro-5H-cyclopenta[b]pyridine core represents a versatile scaffold in medicinal chemistry, serving as a foundational structure for a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, known biological activities of close analogs, and the untapped potential of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives for researchers, scientists, and drug development professionals. While specific biological data for the 3-ol substituted derivatives remains limited in publicly accessible literature, this document consolidates available information on related analogs to inform future research and development in this promising area.

Synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine Core

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has been approached through various methodologies, highlighting its accessibility for chemical exploration. Key strategies include multicomponent reactions, catalyzed oxidations, and practical routes for large-scale production.

A notable multicomponent condensation reaction involves the use of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents to construct the fused pyridine ring system[1]. Another efficient method is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives[2][3]. Furthermore, a practical and efficient route has been developed for the synthesis of the core 6,7-dihydro-5H-cyclopenta[b]pyridine, which serves as a crucial intermediate in the production of the fourth-generation antibiotic, cefpirome.

Derivatives with substitution at the 3-position, such as the 3-carbonitrile, have been synthesized via a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile[4][5]. These compounds have demonstrated utility as corrosion inhibitors for carbon steel[4][5]. While these methods do not directly yield the 3-ol derivative, the synthesized intermediates, such as the 5-one or 3-carbonitrile, could potentially be converted to the desired 3-ol through standard functional group transformations.

Biological Activity and Therapeutic Potential of Analogs

Direct biological data on this compound derivatives is not extensively reported. However, the broader class of pyridine-fused heterocyclic compounds has shown significant promise in various therapeutic areas, suggesting the potential of the target scaffold. The 6,7-dihydro-5H-cyclopenta[b]pyridine core is recognized as a key precursor for synthesizing bioactive molecules, including kinase inhibitors and antiviral agents[6].

Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors. Analogs such as 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[7]. Similarly, pyridine-quinoline hybrids have been identified as PIM-1 kinase inhibitors, capable of inducing apoptosis in cancer cells[8]. The structural rigidity and synthetic tractability of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold make it an attractive starting point for the design of novel kinase inhibitors.

Other Therapeutic Areas

While not the primary focus of this guide, it is worth noting that related fused pyridine systems have been investigated for a wide array of biological activities. For instance, 4,5,6,7-tetrahydrothienopyridine derivatives have been explored as anti-inflammatory, anti-infective, and antineoplastic agents, among others[9]. This diversity of activity underscores the potential for discovering novel therapeutic applications for derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound derivatives are not available due to the limited published data. However, this section provides representative synthetic protocols for key precursors and a general workflow for kinase inhibitor screening, which can be adapted for the target compounds.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analogues[2]

This procedure describes a manganese-catalyzed oxidation of the CH2 group adjacent to the pyridine ring.

Materials:

  • 2,3-Cyclopentenopyridine analogue

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)2)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in water)

  • Water (as solvent)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 2,3-cyclopentenopyridine analogue in water, add Mn(OTf)2 (catalytic amount).

  • Add t-BuOOH to the mixture at 25 °C.

  • Stir the reaction mixture until completion, monitored by thin-layer chromatography.

  • Upon completion, extract the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.

General Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel kinase inhibitors, a potential application for the target compounds.

G General Workflow for Kinase Inhibitor Screening cluster_0 Initial Screening cluster_1 Dose-Response and Selectivity cluster_2 Cellular and In Vivo Evaluation Compound Library Compound Library Primary Assay Primary Kinase Assay (e.g., FGFR, PIM-1) Compound Library->Primary Assay Hit Identification Hit Identification (% Inhibition) Primary Assay->Hit Identification Dose-Response Dose-Response Curve (IC50 Determination) Hit Identification->Dose-Response Selectivity Profiling Kinase Panel Screening (Selectivity) Dose-Response->Selectivity Profiling Cell-based Assays Cellular Potency Assays (e.g., Proliferation, Apoptosis) Selectivity Profiling->Cell-based Assays In Vivo Studies In Vivo Efficacy Models (e.g., Xenograft) Cell-based Assays->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

References

Methodological & Application

Application Notes and Protocols for Manganese-Catalyzed Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives through a manganese-catalyzed oxidation of the corresponding 2,3-cyclopentenopyridine analogues. This method stands out for its use of an earth-abundant and environmentally benign manganese catalyst, offering an efficient and direct pathway to these valuable heterocyclic compounds.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant structural motif in medicinal chemistry. The direct oxidation of the methylene group adjacent to the pyridine ring presents a synthetically valuable transformation for accessing pyridin-5-one analogues. Traditional oxidation methods often necessitate harsh reaction conditions or elaborate multi-step sequences. The protocol outlined below describes a manganese-catalyzed approach that proceeds under mild conditions, utilizing Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (t-BuOOH) as the terminal oxidant. A key advantage of this system is its efficacy in an aqueous medium at room temperature, aligning with the principles of green chemistry.[1][2]

Data Presentation

The following table summarizes the quantitative yields for the manganese-catalyzed oxidation of various 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one products.

EntrySubstrate (Analogue of 2,3-Cyclopentenopyridine)Catalyst (mol%)Oxidant (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12,3-CyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O252488[3]
22,3-CycloheptenopyridineMn(OTf)₂ (0.5)t-BuOOH (5.0)tert-butanol502441[3]
34-Chloro-2,3-cyclopentenopyridineMn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O252470[3]
42-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridineMn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O252481
54-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridineMn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O252470[3]

Experimental Protocols

This section details the materials and the general procedure for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.

Materials:
  • Substituted 2,3-cyclopentenopyridine analogue

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65-70% in H₂O)[1][2][3]

  • Deionized water (H₂O)[1][3]

  • Ethyl acetate (for extraction)[1][3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)[1]

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)[1]

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)[1][3]

  • Silica gel for column chromatography[1]

General Procedure:
  • To a 25 mL round-bottom flask, add the 2,3-cyclopentenopyridine analogue (0.50 mmol) and deionized water (2.5 mL).[3]

  • To this stirred solution, add Manganese(II) trifluoromethanesulfonate (0.0025 mmol, 0.5 mol%).[3]

  • Add tert-butyl hydroperoxide (2.5 mmol, 5.0 equivalents, as a 65% solution in water) dropwise to the mixture at 25 °C.[3]

  • Stir the resulting mixture at 25 °C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) and saturated aqueous Na₂S₂O₃ (10 mL).[1]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[1]

  • Filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue.[1][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 2,3-Cyclopentenopyridine Analogue add_h2o Add Deionized Water start->add_h2o add_catalyst Add Mn(OTf)₂ Catalyst add_h2o->add_catalyst add_oxidant Add t-BuOOH (dropwise at 25°C) add_catalyst->add_oxidant stir Stir at 25°C for 24h add_oxidant->stir quench Quench with NaHCO₃ and Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Final Product: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one chromatography->product

Caption: Step-by-step experimental workflow for the synthesis.

Proposed Catalytic Cycle

catalytic_cycle MnII Mn(II) MnIV Mn(IV)=O MnII->MnIV t-BuOOH MnIII Mn(III)-OH MnIV->MnIII H-atom abstraction Substrate R-CH₂ MnIII->MnII Rebound Radical R-CH• Substrate->Radical Product R-C=O Radical->Product

Caption: Proposed mechanism for the Mn-catalyzed oxidation.

References

Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is a significant heterocyclic framework in medicinal chemistry and drug development. Its derivatives have shown a wide array of biological activities, serving as key intermediates in the synthesis of pharmaceuticals, such as the fourth-generation antibiotic cefpirome.[1] Multicomponent reactions (MCRs) provide an efficient, atom-economical, and operationally simple approach to construct these complex molecular architectures from readily available starting materials in a single synthetic step.[2] This document offers detailed protocols and application notes for the synthesis of functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Featured Multicomponent Reaction: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

An effective and robust method for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives is through the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.[2][3] This reaction is efficiently catalyzed by a sodium alkoxide solution, which also serves as a reagent.[2][3]

General Reaction Scheme

The overall reaction proceeds as follows:

Caption: General reaction scheme for the synthesis.

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of various 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs).

Compound IDR Group (Alkoxy)Ar Group (Aryl)Yield (%)Melting Point (°C)
CAPD-1 EthoxyPyridin-2-yl77149–151
CAPD-3 MethoxyPyridin-4-yl82180–181
CAPD-4 Ethoxy2-Methoxyphenyl75160–161

Data sourced from a study by Abd-El-Aziz et al.[3]

Experimental Protocols

General Protocol for the Synthesis of CAPD-1 to CAPD-4

This protocol details the synthesis of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.[3]

Materials:

  • 2,5-Diarylidenecyclopentanone derivative (0.02 mol)

  • Propanedinitrile (malononitrile) (0.02 mol, 1.32 g)

  • Sodium ethoxide (if using ethanol) (0.02 mol, 1.36 g) or Sodium methoxide (if using methanol) (0.02 mol, 1.08 g)

  • Anhydrous ethanol or methanol

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).

  • Add propanedinitrile (0.02 mol).

  • Add the corresponding sodium alkoxide (0.02 mol).

  • Add the appropriate anhydrous alcohol (ethanol or methanol) as the solvent.

  • The reaction mixture is refluxed for 1 hour at 80 °C with constant stirring.[2]

  • After 1 hour, the reaction is cooled to room temperature.[2]

  • The cooled reaction mixture is then diluted with 150 mL of distilled water.[2]

  • The precipitated solid product is collected by filtration.[2]

  • The crude product can be purified by recrystallization from an appropriate solvent.

G start Start step1 1. Combine Reactants: - 2,5-Diarylidenecyclopentanone - Propanedinitrile - Sodium Alkoxide start->step1 step2 2. Add Anhydrous Alcohol (Solvent) step1->step2 step3 3. Reflux for 1 hour at 80°C with Stirring step2->step3 step4 4. Cool to Room Temperature step3->step4 step5 5. Dilute with Distilled Water step4->step5 step6 6. Collect Precipitate by Filtration step5->step6 end End: Purified Product step6->end

Caption: Step-by-step experimental workflow.

Alternative Multicomponent Synthesis Approach

An alternative multicomponent condensation has been reported for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[4] This method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[2][4] While a detailed experimental protocol is not widely available, this approach highlights a versatile route to this class of compounds.[2]

G center Multicomponent Condensation product 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives center->product r1 Malononitrile r1->center r2 Hydrogen Sulfide r2->center r3 Aldehydes r3->center r4 1-(cyclopent-1-en-1-yl)pyrrolidine r4->center r5 Alkylating Agents r5->center

Caption: Reactant relationships in an alternative MCR.

Application Notes: Relevance in Drug Development

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine are valuable scaffolds in drug discovery due to their diverse biological activities.

  • Antiviral Agents: Fused heterocyclic systems containing a pyridine ring have shown potent antiviral activities.[5] They can target various stages of the viral life cycle, including replication. Pyridine derivatives have demonstrated activity against a range of viruses such as HIV, HCV, and HBV.[6] The development of novel antiviral agents based on this scaffold is a promising area of research.

  • Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. Pyrazolopyridine derivatives, which are structurally related to the compounds discussed, are known to act as kinase inhibitors. The pyridine core can serve as a "hinge-binding" motif, occupying the ATP-binding pocket of kinases. The PIM-1 kinase, which is overexpressed in several cancers, is a notable target for pyridine-based inhibitors.

Illustrative Signaling Pathway: PIM-1 Kinase Inhibition

The following diagram illustrates a simplified pathway showing the role of PIM-1 kinase in promoting cell survival and its inhibition by a potential 6,7-dihydro-5H-cyclopenta[b]pyridine derivative.

G cluster_pathway Cell Signaling PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Survival Cell Survival Inhibitor Cyclopenta[b]pyridine Derivative Inhibitor->PIM1 Inhibits

Caption: Inhibition of the PIM-1 pro-survival pathway.

Conclusion

The multicomponent reaction protocols presented here offer efficient and straightforward methods for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These methods are characterized by their operational simplicity and ability to generate molecular diversity from accessible starting materials.[2] The demonstrated and potential applications of these compounds as antiviral agents and kinase inhibitors underscore their importance for professionals in drug development and medicinal chemistry.

References

Application Notes and Protocols for the Reduction of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridin-3-one and its corresponding alcohol, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, are heterocyclic compounds of interest in medicinal chemistry and drug development. The pyridine moiety fused to a cyclopentane ring forms a core structure that can be further functionalized to generate diverse molecular scaffolds. The reduction of the ketone to a secondary alcohol is a critical transformation for accessing a different chemical space and for the synthesis of new analogues with potentially altered biological activities. This document provides detailed protocols for this reduction using two common and effective methods: sodium borohydride reduction and catalytic hydrogenation.

Chemical Reaction

The primary transformation described is the reduction of the ketone functional group in 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one to a hydroxyl group, yielding this compound.

Reaction_Scheme cluster_reagents reactant 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one product This compound reactant->product reagent [Reducing Agent]

Caption: General reaction scheme for the reduction.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes.[1] It is generally tolerant of other functional groups, making it a suitable choice for this transformation. The reaction is typically carried out in a protic solvent such as methanol or ethanol.[2]

Experimental Protocol
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one (1.0 eq) in anhydrous methanol (10-20 mL per gram of ketone).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.

    • Add 1 M hydrochloric acid (HCl) dropwise to neutralize the excess NaBH₄ and adjust the pH to ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 stir_rt Stir at Room Temperature add_nabh4->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench Reaction Complete neutralize Neutralize with HCl quench->neutralize concentrate Concentrate neutralize->concentrate extract Extract with Organic Solvent concentrate->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Workflow for Sodium Borohydride Reduction.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of ketones.[3] This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Care must be taken as the pyridine ring can also be reduced under harsh conditions.

Experimental Protocol
  • Preparation:

    • To a hydrogenation flask, add 6,7-dihydro-5H-cyclopenta[b]pyridin-3-one (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (20 mL per gram of ketone).

    • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution.

  • Reaction:

    • Seal the flask and connect it to a hydrogen source.

    • Purge the flask with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen (typically 1-3 atm, or as required) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography as described in Method 1.

G start Start setup Combine Ketone, Solvent, and Catalyst in Flask start->setup purge Purge with Hydrogen setup->purge pressurize Pressurize with H2 purge->pressurize stir Stir Vigorously pressurize->stir monitor Monitor Reaction stir->monitor filter Filter off Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: Workflow for Catalytic Hydrogenation.

Data Presentation

The following table summarizes the key parameters for the two proposed reduction methods. Researchers can use this table to record and compare their experimental results.

ParameterMethod 1: Sodium Borohydride ReductionMethod 2: Catalytic Hydrogenation
Reagent Sodium Borohydride (NaBH₄)Hydrogen (H₂) with Catalyst (e.g., Pd/C)
Solvent Methanol or EthanolEthanol or Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours4-24 hours (variable)
Pressure Atmospheric1-3 atm (or higher)
Typical Yield HighVariable, potentially high
Chemoselectivity High (ketone vs. other groups)Good (ketone vs. pyridine ring)
Safety Considerations Flammable solvents, H₂ evolutionFlammable H₂ gas, pyrophoric catalyst
Characterization Data (Hypothetical)

Upon successful synthesis, the product, this compound, should be characterized by standard analytical techniques. Expected data would include:

  • ¹H NMR: Appearance of a new signal for the hydroxyl proton (-OH) and a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).

  • ¹³C NMR: The carbonyl carbon signal (around 200 ppm) will be replaced by a signal for the alcohol carbon (around 60-80 ppm).

  • IR Spectroscopy: Disappearance of the strong carbonyl (C=O) stretch (around 1700 cm⁻¹) and appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the alcohol product.

Conclusion

Both sodium borohydride reduction and catalytic hydrogenation are viable and effective methods for the synthesis of this compound from its corresponding ketone. The choice of method may depend on the availability of equipment, desired scale, and the presence of other functional groups in the molecule. The provided protocols offer a solid starting point for researchers to perform this chemical transformation. It is recommended to perform small-scale pilot reactions to optimize conditions for yield and purity.

References

Purifying Polar Heterocycles: Application Notes for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of polar heterocyclic compounds, with a specific focus on 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and its analogs. The provided methodologies cover a range of techniques from flash chromatography and recrystallization to advanced high-performance liquid chromatography (HPLC) methods, tailored for the unique challenges presented by polar molecules.

Introduction to Purifying Polar Heterocyclic Compounds

Polar heterocyclic compounds, such as this compound, are frequently encountered scaffolds in medicinal chemistry and drug discovery. Their inherent polarity, often due to the presence of heteroatoms (N, O, S) and functional groups capable of hydrogen bonding, presents significant challenges during purification. Common issues include poor retention on reversed-phase chromatography media, streaking on normal-phase silica gel, and high solubility in polar solvents, which can complicate recrystallization.

Selecting the appropriate purification strategy is paramount to obtaining the desired compound in high purity, which is a critical prerequisite for subsequent biological evaluation and drug development activities. This guide outlines several effective methods and provides detailed protocols to navigate these challenges.

Purification Strategy Selection

Choosing the optimal purification method depends on several factors, including the polarity of the target compound, the nature of the impurities, the required purity level, and the scale of the purification. The following decision tree provides a general framework for selecting a suitable technique.

Purification_Strategy start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid is_crystalline Is it crystalline or amorphous? is_solid->is_crystalline Yes flash_chrom Flash Column Chromatography is_solid->flash_chrom No is_crystalline->flash_chrom Amorphous recrystallization Recrystallization is_crystalline->recrystallization Crystalline high_purity High Purity Required? (>98%) flash_chrom->high_purity recrystallization->high_purity hplc_prep Preparative HPLC high_purity->flash_chrom No (further optimization) high_purity->hplc_prep Yes

Caption: Decision workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying moderately polar compounds. For compounds like this compound, a normal-phase silica gel column is often a good starting point. The increased polarity of the hydroxyl group compared to a ketone analog (e.g., 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one) will likely require a more polar eluent system.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column bed.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity by adding a more polar solvent. For this compound, a gradient of ethyl acetate in petroleum ether or methanol in dichloromethane is recommended.

  • Fraction Collection: Collect fractions and monitor the elution profile using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Flash_Chromatography_Workflow start Crude Sample dissolve Dissolve in minimal solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load Load onto packed flash column adsorb->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute Adjust gradient combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end Purified Product evaporate->end

Caption: Experimental workflow for flash column chromatography.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For polar pyridinols, polar protic solvents like ethanol or water, or a mixture of the two, are often effective.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but lead to crystal formation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Recrystallization_Workflow start Impure Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for recrystallization.

Advanced Chromatographic Techniques

For challenging separations or when very high purity is required, HPLC techniques are often employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly well-suited for the purification of very polar compounds that show little or no retention in reversed-phase chromatography. It utilizes a polar stationary phase (e.g., silica, diol, or amide-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While standard C18 columns may not provide sufficient retention for highly polar compounds, the use of polar-embedded or polar-endcapped columns can improve performance. Additionally, adjusting the mobile phase pH to suppress the ionization of the basic pyridine nitrogen can increase retention. The use of mobile phase additives can also be beneficial.

Data Presentation: Purification Method Comparison

The choice of purification method can significantly impact the final yield and purity of the product. The following tables provide a comparative summary of expected outcomes for the purification of a polar heterocyclic compound like this compound. Please note that these are representative values and will require optimization for the specific compound and impurity profile.

Table 1: Flash Chromatography Parameters for Polar Heterocyclic Compounds

Stationary PhaseMobile Phase SystemGradient ProfileTypical Yield (%)Typical Purity (%)Reference
Silica Gel (200-300 mesh)Ethyl Acetate / Petroleum Ether1:5 to 1:160-90>95
Silica Gel (200-300 mesh)Methanol / Dichloromethane0% to 10% Methanol50-85>95
Amine-functionalized SilicaAcetonitrile / Water (HILIC)95:5 to 60:4070-95>98

Table 2: Recrystallization Solvents and Expected Recovery

Solvent/Solvent SystemSuitability for Polar PyridinolsExpected Recovery (%)NotesReference
EthanolGood60-85Often provides good crystal quality.
WaterGood for more polar analogs50-80Solubility can be high, potentially reducing yield.
Ethanol / WaterVery Good70-90Allows for fine-tuning of polarity for optimal crystallization.-
Ethyl Acetate / HexaneModerate40-70May be suitable for less polar analogs.-

Table 3: HPLC Method Parameters for Polar Heterocyclic Alcohols

Chromatography ModeColumn TypeMobile Phase AMobile Phase BTypical GradientAdditives
HILICBEH Amide (e.g., Waters)AcetonitrileWater95% to 60% A10 mM Ammonium Formate
Reversed-PhasePolar-Embedded C18WaterAcetonitrile or Methanol5% to 95% B0.1% Formic Acid or Triethylamine

Conclusion

The purification of polar heterocyclic compounds like this compound requires careful consideration of the compound's properties and the selection of an appropriate purification strategy. This guide provides a starting point with detailed protocols for flash chromatography and recrystallization, along with an overview of advanced HPLC techniques. The provided data tables offer a comparative look at different methodologies, aiding in the development of an effective purification workflow. For any specific compound, empirical optimization of the outlined conditions is crucial to achieve the desired purity and yield.

Application Note: HPLC Purification of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the preparative High-Performance Liquid Chromatography (HPLC) purification of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. The described method is adapted from an analytical procedure for the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, and is designed to yield high-purity material suitable for subsequent research and development activities.[1] This document includes a comprehensive experimental protocol, a summary of HPLC parameters, and a workflow diagram for clarity.

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a hydroxyl group at the 3-position of this bicyclic system can significantly alter its physicochemical and biological properties, making it a key intermediate for further chemical synthesis. Achieving high purity of this compound is critical for its use in subsequent applications. This protocol details a robust reverse-phase HPLC method for its purification.

Physicochemical Properties (Reference)

Understanding the properties of the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, can inform the handling and purification of its hydroxylated derivative. The parent compound is soluble in ethanol, DMSO, and dichloromethane, with slight solubility in water.[2] The addition of the hydroxyl group in this compound is expected to increase its polarity and aqueous solubility.

Experimental Protocol

This protocol is a scalable reverse-phase HPLC method. For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with formic acid.[1]

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. Given the expected increase in polarity, a good starting point is a mixture of the mobile phase solvents, such as 50:50 acetonitrile:water or methanol. DMSO can also be used if the compound has limited solubility in other solvents.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection onto the HPLC system.

HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a UV detector is suitable for this purification.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude 6,7-dihydro-5H- cyclopenta[b]pyridin-3-ol dissolution Dissolution in Minimal Solvent crude_sample->dissolution 1. filtration Filtration (0.45 µm) dissolution->filtration 2. hplc_injection Injection onto Preparative HPLC filtration->hplc_injection 3. fraction_collection Fraction Collection (UV-Triggered) hplc_injection->fraction_collection 4. purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis 5. pooling Pooling of Pure Fractions purity_analysis->pooling 6. solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal 7. final_product Pure 6,7-dihydro-5H- cyclopenta[b]pyridin-3-ol solvent_removal->final_product 8.

Data Summary

The following table summarizes the quantitative parameters for the HPLC purification method.

ParameterCondition
Instrumentation
SystemPreparative HPLC System
ColumnReverse-Phase C18, 10 µm, 250 x 21.2 mm (or similar)
DetectorUV-Vis Detector
Chromatographic Conditions
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Gradient10-50% B over 20 minutes (initial suggestion)
Flow Rate20 mL/min (for a 21.2 mm ID column)
Column TemperatureAmbient
Detection Wavelength254 nm (or optimal UV max)
Injection VolumeDependent on concentration and column loading
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilization/Extraction: If the compound is in an aqueous solution after solvent removal, it can be isolated by lyophilization or by extraction into an appropriate organic solvent, followed by drying and concentration.

  • Final Product Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, and analytical HPLC).

Method Development and Optimization

The provided method serves as a starting point. Optimization may be required based on the specific impurity profile of the crude material.

  • Gradient: The gradient slope and range can be adjusted to improve the resolution between the target compound and closely eluting impurities. A shallower gradient can increase separation.

  • Mobile Phase: For compounds that are sensitive to acid, alternative mobile phase modifiers such as formic acid or ammonium acetate can be used. If the compound is basic, a mobile phase with a higher pH (using a suitable buffer and a pH-stable column) may improve peak shape.

  • Column Chemistry: If adequate separation is not achieved on a C18 column, other reverse-phase chemistries (e.g., C8, Phenyl-Hexyl) or even different purification modes like HILIC (for very polar compounds) could be explored.

Conclusion

This application note provides a comprehensive and scalable HPLC method for the purification of this compound. By following this protocol, researchers can obtain high-purity material, which is essential for reliable results in downstream applications in drug discovery and development.

References

Application Note: NMR Characterization of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in organic synthesis. The structural elucidation of these compounds is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for the unambiguous characterization of such molecules. This application note provides a detailed guide to the expected NMR characteristics of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and outlines a general protocol for its synthesis and NMR analysis, based on methodologies reported for analogous structures.

Predicted NMR Spectroscopic Data

Table 1: NMR Data of Representative 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Compound NameSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileDMSO-d₆1.43 (t, J=7.0 Hz, 3H), 2.87 (t, J=5.8 Hz, 2H), 3.09 (t, J=4.1 Hz, 2H), 4.61 (q, J=7.0 Hz, 2H), 7.31–7.59 (m, 9H)14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9[1][2]
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileDMSO-d₆2.75–2.92 (m, 4H), 4.02 (s, 3H), 7.51–7.63 (m, 9H)27.1, 28.9, 54.9, 93.8, 115.9, 124.6, 128.6, 129.2, 129.4, 130.8, 131.3, 132.8, 133.8, 135.0, 135.7, 142.0, 142.1, 161.8, 165.2[1][2]
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneCDCl₃2.10-2.18 (m, 2H), 2.60-2.66 (m, 2H), 3.10 (t, J=6.2 Hz, 2H), 7.20-7.24 (m, 1H), 8.21 (dd, J=7.9, 1.8 Hz, 1H), 8.61 (dd, J=4.8, 1.8 Hz, 1H)20.85, 31.54, 37.55, 121.24, 127.18, 134.02, 152.49, 162.68, 196.91[3]

Expected ¹H NMR Spectrum of this compound:

  • Aromatic Protons: Two protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 would likely appear as a doublet, coupled to the proton at C2. The proton at C2 would also be a doublet.

  • Cyclopenta Ring Protons: The aliphatic protons on the cyclopentane ring (C5, C6, C7) would appear in the upfield region (δ 2.0-3.5 ppm). The C5 and C7 protons, being adjacent to the pyridine ring, would likely be triplets or multiplets. The C6 protons would likely be a multiplet, coupling with the protons at C5 and C7.

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton (OH) is expected, with a chemical shift that can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectrum of this compound:

  • Aromatic Carbons: The carbon atoms of the pyridine ring would resonate in the δ 120-160 ppm range. The carbon bearing the hydroxyl group (C3) would be significantly deshielded.

  • Aliphatic Carbons: The sp³ hybridized carbons of the cyclopentane ring (C5, C6, C7) would appear in the upfield region, typically between δ 20-40 ppm.

Experimental Protocols

A plausible synthetic route to this compound can be adapted from known procedures for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridines.[4][5] A common approach involves the cyclocondensation of a suitable enamine or enone with a 1,3-dicarbonyl compound or its equivalent.

Proposed Synthesis of this compound:

A potential synthetic strategy involves a multi-component reaction. While a direct synthesis for the 3-ol is not explicitly detailed in the search results, a plausible route could involve the synthesis of a related intermediate, such as a 3-amino or 3-halo derivative, followed by conversion to the hydroxyl group. For the purpose of this protocol, we will outline a general procedure for the synthesis of the core ring system, which can be adapted for the target molecule.

  • Synthesis of a Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine Intermediate:

    • A mixture of cyclopentanone, an appropriate aldehyde, and an activated nitrile (e.g., malononitrile or cyanoacetamide) is refluxed in ethanol in the presence of a base catalyst such as piperidine or morpholine.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

    • Further purification can be achieved by recrystallization or column chromatography.

  • Hydrolysis to this compound:

    • If a 3-cyano or 3-carboxamide intermediate is synthesized, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    • Subsequent functional group manipulation, potentially involving a Curtius, Hofmann, or a similar rearrangement followed by hydrolysis, or diazotization of an amino group, could yield the desired 3-hydroxy functionality.

NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Filter the solution through a pipette containing a small cotton plug into a clean 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), or use the residual solvent peak for referencing.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum on the same instrument.

    • A proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Typical acquisition parameters include a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of this compound.

experimental_workflow start Starting Materials (e.g., Cyclopentanone, Aldehyde, Activated Nitrile) synthesis Multi-component Cyclocondensation start->synthesis intermediate Crude Intermediate synthesis->intermediate purification Purification (Recrystallization or Column Chromatography) intermediate->purification pure_intermediate Purified Intermediate purification->pure_intermediate modification Functional Group Modification to -OH pure_intermediate->modification final_product This compound modification->final_product nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) final_product->nmr_analysis characterization Structural Elucidation nmr_analysis->characterization

Caption: Proposed synthetic and analytical workflow.

logical_relationship compound This compound nmr_spectroscopy NMR Spectroscopy compound->nmr_spectroscopy h_nmr ¹H NMR nmr_spectroscopy->h_nmr c_nmr ¹³C NMR nmr_spectroscopy->c_nmr structural_info Structural Information h_nmr->structural_info c_nmr->structural_info chem_shift Chemical Shift (δ) structural_info->chem_shift coupling Coupling Constants (J) structural_info->coupling integration Integration structural_info->integration multiplicity Multiplicity structural_info->multiplicity chem_environment Chemical Environment chem_shift->chem_environment connectivity Atom Connectivity coupling->connectivity integration->chem_environment multiplicity->connectivity

References

Application Notes and Protocols for Mass Spectrometry Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structural elucidation and quantification are critical for drug development and quality control processes. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and fragmentation pattern of such molecules, providing essential information for identification and characterization. These application notes provide a comprehensive protocol for the mass spectrometry analysis of this compound, including sample preparation, instrumental parameters, and expected data.

Chemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₈H₉NO

  • Molecular Weight: 135.16 g/mol

  • Structure: A fused ring system consisting of a dihydropyridine ring and a cyclopentanol ring.

Experimental Protocols

A detailed methodology for the mass spectrometry analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration and remove any interfering substances.[1][2][3][4]

Materials:

  • This compound standard

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Deionized water (18 MΩ·cm)

  • Formic acid (optional, for enhancing ionization)

  • 0.2 µm syringe filters

  • 2 mL mass spectrometry vials with septa caps[5]

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.[5] For electrospray ionization (ESI), the addition of 0.1% formic acid to the final solution can improve protonation and signal intensity.

  • Filtration: Filter the final working solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument's tubing.[5]

  • Sample Transfer: Transfer the filtered solution into a 2 mL mass spectrometry vial and cap it securely.

  • Blank Preparation: Prepare a blank sample using the same solvent mixture as the working solution to identify any background ions.

Instrumentation and Data Acquisition

The following parameters are recommended for analysis using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Instrumentation:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI)

  • Liquid Chromatography (LC) System (Optional but Recommended): An LC system can be coupled with the mass spectrometer for sample introduction and separation from complex matrices.

LC-MS Parameters (if applicable):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-5 µL

Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Mass Range m/z 50 - 500
Acquisition Mode Full Scan (for parent ion) and Tandem MS (MS/MS) for fragmentation
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum

Data Presentation

The expected quantitative data from the mass spectrometry analysis of this compound is summarized below. The exact m/z values and relative abundances may vary slightly depending on the instrument and conditions used.

Table 1: Expected m/z Values for Molecular and Fragment Ions

IonProposed FormulaCalculated m/zDescription
[M+H]⁺C₈H₁₀NO⁺136.0757Protonated molecular ion (parent ion)
[M+H-H₂O]⁺C₈H₈N⁺118.0651Loss of water from the hydroxyl group
Fragment 1C₇H₈N⁺106.0651Loss of CO from the cyclopentanone ring after rearrangement
Fragment 2C₅H₆N⁺80.0500Fragmentation of the pyridine ring

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion ESI-MS/MS conditions. The fragmentation is initiated by the protonation of the molecule, most likely on the nitrogen atom of the pyridine ring.

fragmentation_pathway M [M+H]⁺ m/z = 136.0757 (C₈H₁₀NO⁺) F1 [M+H-H₂O]⁺ m/z = 118.0651 (C₈H₈N⁺) M->F1 - H₂O F2 Fragment 1 m/z = 106.0651 (C₇H₈N⁺) F1->F2 - C₂H₂ F3 Fragment 2 m/z = 80.0500 (C₅H₆N⁺) F1->F3 - C₃H₂

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Workflow

The diagram below outlines the logical flow of the experimental protocol, from sample receipt to final data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1-10 µg/mL) stock->working filter Filter Sample (0.2 µm syringe filter) working->filter vial Transfer to MS Vial filter->vial inject Inject Sample into LC-MS vial->inject acquire_full_scan Acquire Full Scan Data (Identify [M+H]⁺) inject->acquire_full_scan acquire_msms Acquire MS/MS Data (Fragment [M+H]⁺) acquire_full_scan->acquire_msms process Process Raw Data acquire_msms->process identify Identify Parent and Fragment Ions process->identify report Generate Report identify->report

Caption: Workflow for the mass spectrometry analysis of this compound.

Conclusion

This application note provides a robust and detailed protocol for the mass spectrometry analysis of this compound. By following these guidelines, researchers can confidently identify and characterize this compound, facilitating its use in drug discovery and development. The provided tables and diagrams offer a clear representation of the expected data and experimental process, serving as a valuable resource for scientists in the field.

References

Application Notes and Protocols: 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives as versatile intermediates in pharmaceutical research and development. This document includes detailed experimental protocols, summaries of quantitative data, and workflow diagrams to facilitate understanding and practical application in a laboratory setting. While the specific compound 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol is of interest, the available literature more broadly supports the utility of the core 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its 3-carbonitrile derivatives. The protocols and applications detailed below are therefore focused on these well-documented compounds, providing a strong basis for extension to other derivatives such as the 3-ol variant.

Application as a Key Intermediate in the Synthesis of Cefpirome

6,7-dihydro-5H-cyclopenta[b]pyridine is a critical building block in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[1][2] Cefpirome exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The synthesis involves a multi-step process starting from commercially available reagents.[2]

Synthetic Pathway Overview

A common and efficient route to 6,7-dihydro-5H-cyclopenta[b]pyridine begins with cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylization, a Vilsmeier-Haack cyclization to form a chlorinated intermediate, and a final dechlorination step.[1][2]

G cluster_synthesis Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Cyclopentanone Cyclopentanone Nucleophilic_Addition Nucleophilic Addition Cyclopentanone->Nucleophilic_Addition Benzylamine Benzylamine Benzylamine->Nucleophilic_Addition N_Cyclopentylidene_phenyl_methanamine N-cyclopentylidene (phenyl)methanamine Nucleophilic_Addition->N_Cyclopentylidene_phenyl_methanamine Acetylization Acetylization N_Cyclopentylidene_phenyl_methanamine->Acetylization N_Benzyl_N_cyclopentenylacetamide N-benzyl-N- cyclopentenylacetamide Acetylization->N_Benzyl_N_cyclopentenylacetamide Vilsmeier_Haack Vilsmeier-Haack Cyclization N_Benzyl_N_cyclopentenylacetamide->Vilsmeier_Haack Chloro_Intermediate 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Vilsmeier_Haack->Chloro_Intermediate Dechlorination Dechlorination Chloro_Intermediate->Dechlorination Final_Product 6,7-dihydro-5H- cyclopenta[b]pyridine Dechlorination->Final_Product

Caption: Synthetic workflow for 6,7-dihydro-5H-cyclopenta[b]pyridine.

Experimental Protocol for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This protocol outlines the synthesis of the chlorinated intermediate, a key precursor to the final product.

Materials:

  • Cyclopentanone

  • Benzylamine

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Synthesis of N-cyclopentylidene(phenyl)methanamine: React cyclopentanone with benzylamine at a temperature of 117-121°C.[2]

  • Synthesis of N-benzyl-N-cyclopentenylacetamide: The feed temperature for this step should be maintained at 0-5°C, with the reaction proceeding at 20-25°C. The molar ratio of benzylamine to acetic anhydride should be 1:1.1, and the reaction time is 14 hours.[2]

  • Vilsmeier-Haack Cyclization: The feed temperature for the addition of phosphorus oxychloride should be between 0-5°C. The reaction is then refluxed for 15 hours. The subsequent hydrolysis should be conducted at 40-45°C.[2]

Quantitative Data
Intermediate/ProductYieldPurity (HPLC)
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine45.9%Not specified
6,7-dihydro-5H-cyclopenta[b]pyridine43.15%99.7%

Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

Highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives can be synthesized via a multicomponent cyclocondensation reaction.[3][4] These compounds have shown potential as corrosion inhibitors and are of interest in medicinal chemistry due to their diverse biological activities.[3][4][5]

General Reaction Scheme

G cluster_reaction Multicomponent Cyclocondensation Reaction Diarylidenecyclopentanone 2,5-Diarylidenecyclopentanone Reaction Reflux, 1h, 80°C Diarylidenecyclopentanone->Reaction Propanedinitrile Propanedinitrile Propanedinitrile->Reaction Sodium_Alkoxide Sodium Alkoxide (NaOR) Sodium_Alkoxide->Reaction Product 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Reaction->Product

Caption: General reaction scheme for the synthesis of 3-carbonitrile derivatives.

Experimental Protocol

Materials:

  • 2,5-diarylidenecyclopentanone derivative (0.02 mol)

  • Propanedinitrile (0.02 mol, 1.32 g)

  • Sodium alkoxide (0.02 mol) (Sodium ethoxide: 1.36 g or Sodium methoxide: 1.08 g)

  • Anhydrous ethanol or methanol

Procedure:

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (0.02 mol).[3]

  • Add the corresponding anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) as the solvent.[3]

  • Reflux the reaction mixture for 1 hour at 80°C with stirring.[3]

  • After 1 hour, cool the reaction to room temperature.[3]

  • Dilute the cooled reaction mixture with 150 mL of distilled water.[3]

  • Collect the precipitated solid product by filtration and wash with distilled water.[3][4]

Quantitative Data for Synthesized Derivatives
Compound IDR Group (Alkoxy)Ar Group (Aryl)YieldMelting Point (°C)
CAPD-1EthoxyPyridin-2-yl77%149-151
CAPD-2MethoxyPyridin-2-yl75%171-173
CAPD-3MethoxyPyridin-4-yl82%180-181
CAPD-4Ethoxy2-methoxyphenyl75%160-161

Data sourced from[4]

Spectroscopic Data for CAPD-4
  • IR (ATR) νmax (cm-1): 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N).[3]

  • ¹H NMR (400 MHz, DMSO-d6) δ (ppm): 1.43 (t, J = 6.9 Hz, 3H, CH₃-CH₂–O), 2.89 (t, J = 5.9 Hz, 2H, CH₂CH₂cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH₂CH₂cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH₂-CH₃), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom).[3]

Biological Activity and Potential Signaling Pathways

Derivatives of the cyclopenta[b]pyridine scaffold have been noted for a range of biological activities, including antibacterial, antiviral, anti-inflammatory, and neuropharmacological effects.[6]

Mechanism of Action of Cefpirome (A Beta-Lactam Antibiotic)

As a cephalosporin, Cefpirome's antibacterial activity stems from its ability to inhibit bacterial cell wall synthesis. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of peptidoglycan.

G cluster_moa Mechanism of Action of Beta-Lactam Antibiotics Cefpirome Cefpirome Acylation Acylation Cefpirome->Acylation PBP Penicillin-Binding Proteins (PBPs) PBP->Acylation Inactive_PBP Inactive PBP- Cefpirome Complex Acylation->Inactive_PBP Peptidoglycan_Synthesis Peptidoglycan Cross-linking Inactive_PBP->Peptidoglycan_Synthesis Inhibition Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis Loss of

References

Application of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol in Agrochemical Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information detailing the specific application of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol in the synthesis of agrochemicals. This includes a lack of specific agrochemicals derived from this compound, associated quantitative data on their biological activity, and detailed experimental protocols for their synthesis.

While the broader class of pyridine-containing compounds is well-established in the agrochemical industry for its diverse range of activities, including insecticidal, herbicidal, and fungicidal properties, the role of this particular substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivative remains undocumented in the reviewed sources.

Research in the field has explored other derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold. For instance, methods for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one have been reported. Furthermore, the parent compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, has been identified as a structural component in the development of crop protection agents, although specific examples derived from the 3-ol variant are not provided.

The absence of specific data prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested. Further research and development would be necessary to determine if this compound or its derivatives possess any utility in the agrochemical sector.

General Synthetic Workflow for Pyridine-Based Agrochemicals

While no specific protocol exists for this compound, a general workflow for the development of novel pyridine-based agrochemicals can be conceptualized. This typically involves initial synthesis, derivatization, and subsequent screening for biological activity.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization & Development A Starting Material (e.g., this compound) B Chemical Derivatization (e.g., Etherification, Esterification) A->B C Library of Novel Compounds B->C D Primary Biological Screening (e.g., Herbicidal, Insecticidal Assays) C->D E Lead Compound Identification D->E F Secondary Screening & Dose-Response E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Field Trials & Formulation H->I

Caption: Generalized workflow for the discovery of new agrochemicals.

Researchers and professionals in the field are encouraged to consider the potential of this compound as a novel scaffold. Future investigations would need to focus on the synthesis of a library of derivatives and their systematic evaluation for various agrochemical applications.

Application Notes and Protocols for the Derivatization of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of the scaffold 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and its subsequent evaluation in biological assays. The protocols outlined below are based on established synthetic methodologies for related heterocyclic compounds and common practices in drug discovery.

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a versatile scaffold that has been explored for various biological activities. While much of the existing research focuses on modifications at other positions of the ring system, the hydroxyl group at the 3-position presents a key opportunity for derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document details protocols for the synthesis of ether and ester derivatives of this compound and their evaluation in relevant bioassays. The derivatization of this hydroxyl group can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Synthetic Derivatization Protocols

The following protocols describe the synthesis of the parent compound, this compound, and its subsequent derivatization.

Synthesis of this compound

The synthesis of the core scaffold can be achieved through various multi-step sequences. One common approach involves the construction of the pyridine ring fused to a cyclopentane ring. For the purpose of these notes, we will assume the availability of a suitable precursor, 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine, which can be converted to the desired 3-ol via a diazotization-hydrolysis reaction.

Protocol 2.1: Synthesis of this compound from 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine

  • Dissolution: Dissolve 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine (1.0 eq) in a 10% aqueous solution of sulfuric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stirring: Continue stirring the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.

  • Hydrolysis: Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases (approximately 1-2 hours).

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Derivatization of the 3-Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for introducing a variety of functional groups. Below are general protocols for the synthesis of ether and ester derivatives.

Protocol 2.2.1: General Procedure for O-Alkylation (Ether Synthesis)

  • Reagent Suspension: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ether derivative by column chromatography.

Protocol 2.2.2: General Procedure for Acylation (Ester Synthesis)

  • Reagent Solution: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylating Agent Addition: Cool the solution to 0 °C and add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester derivative by column chromatography.

Bioassay Protocols and Data Presentation

Based on the reported activities of structurally related cyclopenta[b]pyridine derivatives, potential biological targets include G-protein coupled receptors (GPCRs) and kinases. The following are example protocols for initial screening.

In Vitro Receptor Binding Assay (Hypothetical Target: Sigma-1 Receptor)

Structurally similar compounds have shown affinity for the sigma-1 receptor, which is implicated in pain and neurological disorders.

Protocol 3.1: Sigma-1 Receptor Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human sigma-1 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-(+)-pentazocine), and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Hypothetical Target: RIPK1)

Related fused pyridine systems have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.

Protocol 3.2: RIPK1 Kinase Assay

  • Reagents: Use recombinant human RIPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP.

  • Assay Buffer: Prepare a kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Reaction Setup: In a 96-well plate, add the RIPK1 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.

Data Presentation

Quantitative data from the bioassays should be presented in a clear and organized manner to facilitate SAR analysis.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

Compound IDR Group (at 3-position)Sigma-1 Binding IC₅₀ (nM)RIPK1 Inhibition IC₅₀ (µM)
Parent-01 -OH>10,000>100
Ether-01 -OCH₃8,50085
Ether-02 -OCH₂Ph1,20015
Ester-01 -OCOCH₃5,30042
Ester-02 -OCOPh98011

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a potential signaling pathway.

G cluster_synthesis Synthesis Workflow cluster_bioassay Bioassay Workflow start 3-Amino-6,7-dihydro-5H- cyclopenta[b]pyridine step1 Diazotization- Hydrolysis start->step1 parent This compound step1->parent step2a O-Alkylation parent->step2a step2b Acylation parent->step2b deriv_a Ether Derivatives step2a->deriv_a deriv_b Ester Derivatives step2b->deriv_b derivs Synthesized Derivatives assay1 Sigma-1 Receptor Binding Assay derivs->assay1 assay2 RIPK1 Kinase Inhibition Assay derivs->assay2 data IC50 Determination assay1->data assay2->data sar SAR Analysis data->sar

Caption: Experimental workflow for synthesis and bioassay evaluation.

G cluster_pathway Hypothetical RIPK1 Signaling Pathway Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Survival/Inflammation) TNFR1->ComplexI Caspase-8 active ComplexII Complex II (Necrosome) TNFR1->ComplexII Caspase-8 inactive RIPK1 RIPK1 ComplexII->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL pMLKL p-MLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Inhibitor Cyclopenta[b]pyridine Derivative (Inhibitor) Inhibitor->RIPK1

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted hydroxypyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of substituted hydroxypyridines?

A1: The main challenges stem from the electronic nature of the pyridine ring. The electron-withdrawing effect of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution.[1] Controlling regioselectivity during functionalization is also a significant hurdle, as multiple positions on the pyridine ring can have similar reactivity.[1] Furthermore, side reactions such as N-oxidation, over-alkylation, and in some cases, ring-opening can occur, leading to reduced yields and complex product mixtures.

Q2: How does the position of the hydroxyl group (2-, 3-, or 4-) influence the reactivity and potential side reactions?

A2: The position of the hydroxyl group significantly impacts the electronic properties and reactivity of the pyridine ring.

  • 2- and 4-Hydroxypyridines: These exist in tautomeric equilibrium with their corresponding pyridone forms.[2] This tautomerism can lead to competing N- vs. O-alkylation reactions.[3][4] The pyridone form can influence the reactivity of the ring in substitution reactions.

  • 3-Hydroxypyridine: This isomer predominantly exists in the phenol form. The hydroxyl group is a reactive site for nucleophilic substitution and can be functionalized to introduce diverse chemical moieties.[5]

Q3: What is N-oxidation and why is it a common side reaction?

A3: N-oxidation is the oxidation of the pyridine nitrogen atom to form a pyridine N-oxide.[6][7] This is a common side reaction when using oxidizing agents during the synthesis or functionalization of pyridines.[8] Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic attack than the parent pyridine, which can lead to a variety of subsequent, sometimes undesired, reactions.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substituted Hydroxypyridine

Question: I am getting a low yield of my target substituted hydroxypyridine. What are the possible causes and how can I improve it?

Answer: Low yields can result from several factors, including incomplete reaction, competing side reactions, or product degradation. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Reaction Complete, Low Yield check_completion->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Add Catalyst incomplete->optimize_conditions identify_byproducts 2. Identify Byproducts (NMR, MS) side_reactions->identify_byproducts solution Improved Yield optimize_conditions->solution n_oxidation N-Oxidation? identify_byproducts->n_oxidation over_alkylation Over-alkylation? identify_byproducts->over_alkylation other_side_reactions Other Side Reactions? identify_byproducts->other_side_reactions deoxygenation Consider Deoxygenation Step (e.g., PCl3, PPh3) n_oxidation->deoxygenation Yes control_stoichiometry Control Stoichiometry of Alkylating Agent over_alkylation->control_stoichiometry Yes modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Solvent - Use Milder Base other_side_reactions->modify_conditions Yes deoxygenation->solution control_stoichiometry->solution modify_conditions->solution

Caption: Troubleshooting workflow for low yield in hydroxypyridine synthesis.

Experimental Protocol: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine [9]

This protocol offers a high-yield synthesis of 4-hydroxypyridine.

  • Preparation of Diazonium Solution:

    • In a suitable reaction vessel, dissolve 4-aminopyridine in a 35% (mass fraction) solution of concentrated sulfuric acid.

    • Cool the solution and add butyl nitrite dropwise while maintaining a low temperature.

  • Hydrolysis and Neutralization:

    • The resulting diazonium solution is then hydrolyzed.

    • Neutralize the solution using a barium hydroxide solution until the pH is between 7.5 and 8.0.

  • Purification:

    • Filter the reaction mixture to obtain a crude solution of 4-hydroxypyridine.

    • Purify the product using activated carbon and subsequent vacuum distillation.

This method has been reported to achieve a yield of approximately 92% with a purity of over 99%.[9]

Issue 2: Poor Regioselectivity in Functionalization Reactions

Question: I am observing a mixture of isomers when trying to functionalize my substituted hydroxypyridine. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common issue due to the nuanced electronic effects of the pyridine nitrogen and the hydroxyl group.[1] The strategy to control regioselectivity depends on the nature of the desired reaction (electrophilic vs. nucleophilic substitution).

Logical Relationship for Improving Regioselectivity:

regioselectivity_logic start Poor Regioselectivity reaction_type Identify Reaction Type start->reaction_type electrophilic Electrophilic Substitution reaction_type->electrophilic Electrophilic nucleophilic Nucleophilic Substitution reaction_type->nucleophilic Nucleophilic activate_ring Activate Ring via N-Oxide (Directs to C2/C4) electrophilic->activate_ring directing_group Introduce Directing Group electrophilic->directing_group leaving_group Requires a Leaving Group (e.g., Halogen) nucleophilic->leaving_group solution Improved Regioselectivity activate_ring->solution directing_group->solution halogenation Perform Regioselective Halogenation followed by Substitution leaving_group->halogenation halogenation->solution

Caption: Decision diagram for improving regioselectivity.

Strategies to Enhance Regioselectivity:

  • Activate the Pyridine Ring: For electrophilic substitutions, converting the pyridine to its N-oxide can activate the ring and direct substitution to the C2 and C4 positions.[1][7] The N-oxide can be subsequently removed.

  • Use of Directing Groups: Employing a directing group can steer the functionalization to a specific position.

  • Halogenation followed by Substitution: Introducing a halogen at a specific position allows for subsequent nucleophilic substitution or cross-coupling reactions at that site.[1]

Issue 3: Competing N-Alkylation vs. O-Alkylation

Question: During the alkylation of my 2- or 4-hydroxypyridine, I am getting a mixture of N- and O-alkylated products. How can I selectively obtain one over the other?

Answer: The N- versus O-alkylation is influenced by the tautomeric equilibrium between the hydroxypyridine and pyridone forms.[2][3] The reaction conditions, including the solvent, base, and alkylating agent, play a crucial role in determining the product ratio.[4]

Factors Influencing N- vs. O-Alkylation:

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Solvent Protic solvents (e.g., ethanol, water)Aprotic solvents (e.g., DMF, DMSO)Protic solvents can solvate the oxygen atom, making the nitrogen more nucleophilic.
Counter-ion K+Ag+The silver salt of hydroxypyridine is known to favor O-alkylation.[4]
Alkylating Agent Hard alkylating agents (e.g., dimethyl sulfate)Soft alkylating agents (e.g., alkyl iodides)Based on Hard and Soft Acids and Bases (HSAB) theory.
Base Stronger, non-coordinating basesWeaker basesThe choice of base can influence the equilibrium of the pyridone/hydroxypyridine anion.

Experimental Protocol: Selective N-Alkylation of 2-Hydroxypyridines [10]

A catalyst- and base-free method has been reported for the specific N-alkylation of 2-hydroxypyridines with organohalides.

  • Reaction Setup:

    • In a sealed tube, combine the 2-hydroxypyridine derivative and the organohalide.

  • Reaction Conditions:

    • Heat the mixture at a specified temperature (e.g., 100-140 °C) for a designated time.

  • Work-up and Purification:

    • After cooling, the reaction mixture can be purified directly by column chromatography.

This method demonstrates high N-selectivity (>99%) for a range of substrates.[10]

This technical support guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices.

References

Improving the stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the chemical structure, a pyridin-3-ol fused to a cyclopentane ring, the primary stability concerns are susceptibility to oxidation, photodegradation, and pH-dependent degradation. Phenolic compounds, in general, are sensitive to heat and light.[1][2] The pyridine ring itself can also be susceptible to chemical attack.[3] Similar to other pyridinols, this compound is likely prone to degradation under both acidic and alkaline conditions and when exposed to oxidizing agents.[4]

Q2: How does pH impact the stability of this compound?

A2: The pH of a solution can significantly affect the stability of pyridine and its derivatives.[5][6] For phenolic compounds, changes in pH can alter the ionization state of the hydroxyl group, potentially increasing susceptibility to oxidation. For pyridin-4-ol derivatives, a related class of compounds, instability is observed in both highly acidic and alkaline environments.[4] It is crucial to determine the optimal pH range for the stability of this compound through systematic studies.

Q3: What are the likely degradation pathways for this compound?

A3: The potential degradation pathways for this compound include:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opened products. The presence of trace metals or dissolved oxygen can catalyze this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.[4][7]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially lead to ring cleavage or other hydrolytic degradation.[4]

Q4: How can I improve the solubility of this compound?

A4: For compounds with a pyridine ring, adjusting the pH can improve solubility.[4] Since this compound has a basic pyridine nitrogen, lowering the pH to form a more soluble salt may be effective. The use of water-miscible organic co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can also enhance solubility.[4]

Troubleshooting Guide

Problem Possible Causes Solutions
Rapid degradation of the compound in solution. 1. Inappropriate pH: The solution pH may be in a range where the compound is unstable.[4] 2. Presence of Oxidizing Agents: Dissolved oxygen or trace metal ions in the solvent can catalyze oxidation. 3. Light Exposure: The compound may be sensitive to photodegradation.[4] 4. Elevated Temperature: Storage at room temperature or higher may accelerate degradation.1. pH Control: Prepare solutions using a buffered system within a neutral to slightly acidic pH range. Conduct a pH stability profile to identify the optimal pH. 2. Use of Antioxidants & Chelators: Add antioxidants (e.g., ascorbic acid, BHT) to the solution. Use chelating agents (e.g., EDTA) to sequester metal ions. De-gas solvents to remove dissolved oxygen. 3. Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[8] 4. Temperature Control: Store stock solutions and working solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.[8]
Inconsistent analytical results (e.g., HPLC, NMR). 1. On-column Degradation: The HPLC mobile phase may not be at an optimal pH for stability.[4] 2. Tautomerism: While less common for 3-hydroxypyridines compared to 2- and 4-hydroxypyridines, the presence of tautomers could lead to peak broadening or splitting. 3. Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, leading to lower than expected concentrations.1. Mobile Phase Optimization: Adjust the pH of the mobile phase to a range where the compound is stable. Analyze samples promptly after preparation. 2. Analytical Method Development: Investigate the effects of solvent, pH, and temperature on the analytical signal to understand any potential tautomeric behavior. 3. Use of Silanized Glassware: Use silanized glassware to minimize adsorption. Consider adding a small percentage of a competing agent to the sample solvent.
Precipitation of the compound in aqueous solutions. 1. Poor Aqueous Solubility: The compound may have inherently low water solubility. 2. pH Effects: The pH of the solution may be at or near the isoelectric point of the compound, where solubility is minimal.1. Co-solvents: Use a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to aid dissolution before adding the aqueous buffer.[4] 2. pH Adjustment: Adjust the pH of the solution away from the isoelectric point. For this compound, a slightly acidic pH may improve solubility by protonating the pyridine nitrogen.[4]

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[9]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water with a co-solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C in an oven for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Data Interpretation:

Stress Condition Expected Outcome Potential Degradation Products
Acidic (0.1 M HCl) Degradation likelyRing-opened products, hydroxylated species
Basic (0.1 M NaOH) Significant degradation expectedRing-opened products, salts
Oxidative (3% H₂O₂) Degradation likelyN-oxides, hydroxylated derivatives, ring-opened products[4]
Thermal (80°C) Potential degradationVaries depending on the compound's melting point and thermal lability
Photolytic (ICH Q1B) Degradation possiblePhotodegradation products, which may include dimers or ring-cleaved species[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Analyze Degradation Profile hplc->data

Caption: Workflow for Forced Degradation Studies.

logical_relationship cluster_compound Compound Properties cluster_factors Instability Factors cluster_solutions Stabilization Strategies compound This compound ph pH compound->ph is sensitive to light Light compound->light is sensitive to oxygen Oxygen/Oxidants compound->oxygen is sensitive to temp Temperature compound->temp is sensitive to buffer Buffering ph->buffer mitigated by light_protection Light Protection light->light_protection mitigated by antioxidants Antioxidants oxygen->antioxidants mitigated by chelators Chelating Agents oxygen->chelators mitigated by low_temp Low Temperature Storage temp->low_temp mitigated by

Caption: Factors Affecting Stability and Mitigation Strategies.

References

Technical Support Center: Addressing Peak Tailing in HPLC of Polar Pyridinol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of polar pyridinol compounds. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve symmetrical peak shapes and reliable analytical results.

Troubleshooting Guides & FAQs

This section addresses common questions and issues related to peak tailing of polar pyridinol compounds in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to unreliable quantification.[2]

Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[2]

Q2: Why are my polar pyridinol compounds showing peak tailing?

A2: Polar pyridinol compounds are basic in nature due to the nitrogen atom in the pyridine ring. This basicity is a primary contributor to peak tailing in reversed-phase HPLC. The most common cause is secondary interactions between the positively charged (protonated) pyridinol analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3] Other contributing factors can include:

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the pyridinol compound, a mixed population of ionized and neutral molecules can exist, leading to peak broadening and tailing.[4]

  • Low buffer concentration: Insufficient buffer capacity can fail to maintain a consistent pH on the column surface, exacerbating silanol interactions.[2]

  • Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[2]

  • Metal contamination: Trace metals in the silica matrix, HPLC system, or sample can chelate with the pyridinol compounds, causing tailing.[5]

  • Column overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

Q3: How does mobile phase pH affect the peak shape of my polar pyridinol compounds?

A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like pyridinols.[6]

  • At low pH (e.g., pH 2-3): The residual silanol groups on the silica surface are protonated (Si-OH) and therefore neutral. This minimizes the ionic interaction with the protonated (positively charged) pyridinol analyte, leading to improved peak symmetry.[2][7]

  • At mid-range pH (e.g., pH 4-7): Silanol groups become increasingly ionized (SiO-), creating strong electrostatic interactions with the positively charged pyridinol compounds, which is a major cause of peak tailing.[8]

  • At high pH (e.g., pH > 8): The pyridinol compound itself may be deprotonated and neutral, reducing interactions with the now fully ionized silanols. However, traditional silica-based columns are not stable at high pH and can dissolve.[9] For high pH applications, specialized hybrid or polymer-based columns are required.

It is generally recommended to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic form.[10]

Q4: What type of HPLC column is best for analyzing polar pyridinol compounds?

A4: While a standard C18 column can be used with careful mobile phase optimization, other column chemistries are often better suited for polar basic compounds to minimize peak tailing:

  • End-capped C18 columns: These columns have a reduced number of free silanol groups, which are chemically deactivated ("capped") to prevent interactions with basic analytes.[1]

  • Polar-embedded columns: These columns have a polar group (e.g., amide, carbamate) embedded in the C18 chain, which helps to shield the analyte from residual silanols and allows for use in highly aqueous mobile phases.[11][12]

  • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic analytes, minimizing their interaction with silanol groups and improving peak shape, especially at low ionic strength.[13]

  • Phenyl columns: The pi-pi interactions offered by phenyl phases can provide alternative selectivity for aromatic compounds like pyridinols and can be operated in 100% aqueous mobile phases.[14]

Q5: Can I use additives in my mobile phase to reduce peak tailing?

A5: Yes, mobile phase additives can be very effective:

  • Buffers: Using a buffer (e.g., phosphate, acetate, formate) at an appropriate concentration (typically 10-50 mM) is crucial for controlling the mobile phase pH and improving peak shape.[2]

  • Competing bases: Small amounts of a basic additive like triethylamine (TEA) can be added to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively masking them from the pyridinol analyte.[5]

  • Ion-pairing agents: These reagents, such as alkyl sulfonates, can be added to the mobile phase to form a neutral ion pair with the charged pyridinol compound, which then interacts with the stationary phase via hydrophobic interactions, often leading to improved retention and peak shape.[15]

Data Presentation

The following tables summarize the expected impact of key HPLC parameters on the peak shape of polar basic compounds, which is applicable to polar pyridinols.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) for a Basic Compound

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
2.51.1 - 1.3Silanol groups are protonated and neutral, minimizing secondary interactions.[2]
4.5> 1.8Silanol groups are partially ionized, leading to strong secondary interactions.
7.0> 2.0Silanol groups are mostly ionized, causing significant peak tailing.[8]

Note: Actual Tf values will vary depending on the specific pyridinol compound, column, and other chromatographic conditions.

Table 2: Effect of Buffer Concentration on Peak Asymmetry (As) for a Basic Compound

Buffer ConcentrationExpected Asymmetry (As)Rationale
5 mM> 1.5Insufficient buffering capacity to maintain a stable surface pH.[16]
25 mM1.2 - 1.4Improved pH control and masking of silanol interactions.[5]
50 mM< 1.2Enhanced masking of silanol sites, leading to more symmetrical peaks.[2]

Note: Higher buffer concentrations can lead to precipitation in mobile phases with high organic content.

Table 3: Comparison of Column Types for the Analysis of Polar Basic Compounds

Column TypeExpected Peak TailingAdvantagesDisadvantages
Standard C18 (Type A Silica)HighWidely availableProne to severe tailing with basic compounds.
End-capped C18 (Type B Silica)Moderate to LowReduced silanol activity, better peak shape.[1]May still show some tailing with strongly basic compounds.
Polar-EmbeddedLowExcellent peak shape for bases, compatible with 100% aqueous mobile phases.[11][12]May have different selectivity compared to standard C18.
Charged Surface Hybrid (CSH)Very LowSuperior peak shape for bases, especially at low pH and low ionic strength.[13]May have different selectivity compared to standard C18.

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and mitigate peak tailing.

Protocol 1: Mobile Phase Preparation for the Analysis of Polar Pyridinol Compounds

Objective: To prepare a mobile phase that minimizes peak tailing by controlling pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade buffer salt (e.g., ammonium formate, ammonium acetate, or potassium phosphate)

  • HPLC-grade acid (e.g., formic acid or phosphoric acid)

  • 0.45 µm or 0.22 µm membrane filters

  • Glassware

  • pH meter

Procedure:

  • Aqueous Component Preparation: a. Weigh the appropriate amount of buffer salt to achieve the desired concentration (e.g., for a 20 mM solution, dissolve the corresponding molar mass in 1 L of HPLC-grade water). b. Dissolve the buffer salt completely in the HPLC-grade water. c. Adjust the pH of the aqueous solution to the desired level (e.g., pH 3.0) by adding the acid dropwise while monitoring with a calibrated pH meter. d. Filter the aqueous buffer solution through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.

  • Organic Component: a. Measure the required volume of HPLC-grade organic solvent (e.g., acetonitrile or methanol). b. It is good practice to also filter the organic solvent.

  • Mobile Phase Mixing: a. Measure the prepared aqueous buffer and the organic solvent in the desired ratio (e.g., 90:10 aqueous:organic, v/v) into a clean, labeled mobile phase reservoir. b. Ensure the components are thoroughly mixed.

  • Degassing: a. Degas the final mobile phase mixture using an in-line degasser, sonication, or helium sparging to remove dissolved gases, which can cause pump and detector issues.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up of Polar Pyridinol Compounds from Biological Matrices (e.g., Plasma, Urine)

Objective: To remove interfering matrix components that can contribute to peak tailing and column contamination.

Materials:

  • SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase with end-capping)

  • SPE vacuum manifold

  • Sample (e.g., plasma, urine)

  • Internal standard (if applicable)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • HPLC-grade water

  • Formic acid or other appropriate acid

  • Ammonium hydroxide or other appropriate base

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: a. Thaw the biological sample to room temperature. b. Vortex the sample to ensure homogeneity. c. (Optional) If using an internal standard, spike the sample at this stage. d. Dilute the sample with an acidic aqueous solution (e.g., 2% formic acid in water) to protonate the pyridinol compound.

  • SPE Cartridge Conditioning: a. Place the SPE cartridges on the vacuum manifold. b. Wash the cartridges with 1-2 mL of methanol. c. Equilibrate the cartridges with 1-2 mL of the acidic aqueous solution used for sample dilution. Do not let the sorbent bed go dry.

  • Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge. b. Apply a gentle vacuum to slowly draw the sample through the sorbent bed.

  • Washing: a. Wash the cartridge with 1-2 mL of the acidic aqueous solution to remove hydrophilic interferences. b. Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

  • Elution: a. Elute the pyridinol compound from the SPE cartridge with 1-2 mL of an appropriate elution solvent. For a cation exchange mechanism, this would typically be a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of the initial HPLC mobile phase. c. Vortex to ensure complete dissolution. d. Transfer to an autosampler vial for analysis.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships for troubleshooting peak tailing.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No physical_issue Suspect Physical/System Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction no_all_peaks->chemical_issue check_column Check for column void or blocked frit. Replace guard column if present. physical_issue->check_column check_system Check for extra-column dead volume (tubing, connections). check_column->check_system flush_column Flush or replace column. check_system->flush_column end_good Peak Shape Improved flush_column->end_good check_mobile_phase Is mobile phase pH appropriate? (pH < 3 for basic compounds) chemical_issue->check_mobile_phase yes_ph_ok Yes check_mobile_phase->yes_ph_ok Yes no_ph_ok No check_mobile_phase->no_ph_ok No check_buffer Is buffer concentration sufficient? (10-50 mM) yes_ph_ok->check_buffer adjust_ph Adjust mobile phase pH to be >2 units away from analyte pKa. no_ph_ok->adjust_ph adjust_ph->end_good yes_buffer_ok Yes check_buffer->yes_buffer_ok Yes no_buffer_ok No check_buffer->no_buffer_ok No check_column_chem Consider alternative column chemistry (Polar-embedded, CSH). yes_buffer_ok->check_column_chem increase_buffer Increase buffer concentration. no_buffer_ok->increase_buffer increase_buffer->end_good check_column_chem->end_good

Caption: A decision tree for troubleshooting peak tailing.

HPLC_Method_Development_Workflow cluster_0 Initial Method Setup cluster_1 Optimization cluster_2 Finalization col_select Select Column (e.g., End-capped C18 or Polar-Embedded) mp_prep Prepare Mobile Phase (pH ~3, 20mM Buffer) col_select->mp_prep inject_std Inject Standard & Evaluate Peak Shape mp_prep->inject_std peak_tailing Peak Tailing? (Tf > 1.2) inject_std->peak_tailing optimize_ph Optimize pH (2.5 - 3.5) peak_tailing->optimize_ph Yes good_peak Symmetrical Peak (Tf < 1.2) peak_tailing->good_peak No optimize_buffer Optimize Buffer Conc. (10 - 50 mM) optimize_ph->optimize_buffer try_additive Consider Additive (e.g., TEA) optimize_buffer->try_additive change_column Try Alternative Column (e.g., CSH, Phenyl) try_additive->change_column change_column->inject_std

Caption: Workflow for HPLC method development to minimize peak tailing.

Silanol_Interaction cluster_low_ph Low pH (e.g., pH < 3) cluster_mid_ph Mid-range pH (e.g., pH 4-7) silanol_low Silanol Group (Neutral) Si-OH interaction_low Minimal Interaction (Repulsive/Weak) silanol_low->interaction_low pyridinol_low Protonated Pyridinol (Cationic) Py-H+ pyridinol_low->interaction_low silanol_mid Ionized Silanol (Anionic) Si-O- interaction_mid Strong Ionic Interaction (Leads to Tailing) silanol_mid->interaction_mid pyridinol_mid Protonated Pyridinol (Cationic) Py-H+ pyridinol_mid->interaction_mid

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Pyridinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the reduction of pyridinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the reduction of pyridinones?

A1: The primary methods for reducing pyridinones to the corresponding piperidones or related saturated heterocycles include:

  • Catalytic Hydrogenation: This is a widely used method that employs a catalyst (e.g., Platinum(IV) oxide, Palladium on carbon, Rhodium on carbon) in the presence of hydrogen gas.[1][2] The reaction conditions, such as pressure, temperature, and solvent, are critical for achieving high yields and selectivity.[1]

  • Metal Hydride Reduction: Reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are common choices.[3][4] LiAlH₄ is a much stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups.[5][6] The choice between these reagents often depends on the desired selectivity.

Q2: How can I selectively reduce the pyridinone ring without reducing the carbonyl group?

A2: Achieving selective reduction of the pyridinone ring to a piperidone while preserving the carbonyl group is a common challenge. Catalytic hydrogenation is often the preferred method for this transformation. The thermodynamic stability of the amide functional group within the piperidone ring makes its further reduction less favorable under controlled hydrogenation conditions.[7]

Q3: What are the potential side reactions during the reduction of pyridinones?

A3: Side reactions can lower the yield and purity of the desired product. Common side reactions include:

  • Over-reduction: With strong reducing agents like LiAlH₄ or harsh catalytic hydrogenation conditions, the carbonyl group of the pyridinone can be reduced to a hydroxyl group, leading to the formation of a piperidinol.

  • Hydrogenolysis: In some cases, particularly with certain catalysts and substrates, cleavage of C-N or C-O bonds can occur.

  • Incomplete Reduction: Insufficient catalyst activity, low hydrogen pressure, or short reaction times can lead to the formation of partially reduced intermediates, such as dihydropyridinones or tetrahydropyridinones.[8][9]

Q4: What factors should I consider when choosing a catalyst for catalytic hydrogenation?

A4: The choice of catalyst is crucial for a successful reduction. Key factors to consider include:

  • Substrate: The electronic and steric properties of the substituents on the pyridinone ring can influence catalyst activity and selectivity.

  • Desired Product: For selective reduction to a piperidone, catalysts like PtO₂ or Pd/C are often effective.[1][2]

  • Reaction Conditions: The catalyst's stability and activity under different temperatures and pressures should be considered.

  • Catalyst Poisoning: The nitrogen atom in the pyridinone can sometimes poison the catalyst, reducing its efficacy. Using a more robust catalyst or acidic additives can sometimes mitigate this issue.

Troubleshooting Guides

This section addresses specific issues that you might encounter during the reduction of pyridinones.

Problem 1: Low to No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) • Ensure the catalyst is fresh and has been stored properly. • Consider pre-activating the catalyst if required by the protocol. • Increase the catalyst loading incrementally.[10]
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) • Ensure the reaction vessel is properly sealed and there are no leaks. • Increase the hydrogen pressure within the safe limits of your equipment.
Low Reaction Temperature • Gradually increase the reaction temperature while monitoring for side product formation.
Poor Quality of Reducing Agent (Metal Hydride Reduction) • Use a fresh bottle of the metal hydride reagent. Older reagents can be less active due to gradual decomposition.
Inert Atmosphere Not Maintained (Metal Hydride Reduction) • Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as metal hydrides react with moisture.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Steps
Over-reduction of the Carbonyl Group Catalytic Hydrogenation: Lower the hydrogen pressure and/or temperature. Reduce the catalyst loading or switch to a less active catalyst. • Metal Hydride Reduction: Use a milder reducing agent (e.g., switch from LiAlH₄ to NaBH₄). Perform the reaction at a lower temperature.
Formation of Partially Reduced Intermediates Catalytic Hydrogenation: Increase the reaction time, hydrogen pressure, or temperature. • Metal Hydride Reduction: Increase the equivalents of the reducing agent.
Side Reactions due to Substituents • Protect sensitive functional groups on the pyridinone ring before the reduction step.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridinone Reduction

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Yield (%)Reference
PtO₂Substituted PyridinonesGlacial Acetic AcidRoom Temp50-7082-96[1]
10% Pd/CPyridinecarbonitrilesWater/Dichloromethane306>90[2]
Rh₂O₃Functionalized PyridinesTFE405HighNot specified
Cp₂TiCl₂Functionalized PyridinesNot specifiedNot specifiedNot specifiedHigh[11]

Note: The data presented is a summary from various sources and specific results may vary depending on the exact substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using PtO₂

  • Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridinone (1.0 g) in glacial acetic acid (10 mL).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50-70 bar with hydrogen.

  • Reaction: Stir the mixture at room temperature for 4-10 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.

  • Purification: Neutralize the filtrate with a base and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.[1][12]

Protocol 2: General Procedure for Reduction using Sodium Borohydride

  • Reaction Setup: Dissolve the pyridinone (1.0 g) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Pyridinone Substrate dissolve Dissolve in Solvent start->dissolve add_reagent Add Reducing Agent / Catalyst dissolve->add_reagent react Stir under Optimized Conditions (Temperature, Pressure, Time) add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: Experimental workflow for the reduction of pyridinones.

troubleshooting_guide start Problem Encountered low_conversion Low/No Conversion start->low_conversion side_products Multiple Products start->side_products check_catalyst Check Catalyst Activity & Hydrogen Pressure low_conversion->check_catalyst Catalytic Hydrogenation check_hydride Check Reagent Quality & Inert Atmosphere low_conversion->check_hydride Metal Hydride over_reduction Use Milder Conditions: - Lower Temp/Pressure - Less Active Catalyst - Milder Reducing Agent side_products->over_reduction Over-reduction observed partial_reduction Use Harsher Conditions: - Increase Temp/Pressure - Increase Reaction Time - More Equivalents of Hydride side_products->partial_reduction Partial reduction observed optimize_conditions Optimize Temperature & Time check_catalyst->optimize_conditions If catalyst & pressure are OK check_hydride->optimize_conditions If reagent & conditions are OK solution Problem Resolved optimize_conditions->solution Yield Improved over_reduction->solution partial_reduction->solution

Caption: Troubleshooting decision tree for pyridinone reduction.

References

Technical Support Center: 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a yellowish or brownish color. What is happening?

A1: A color change in your solution is a common indicator of oxidation. The phenolic hydroxyl group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Q2: What are the likely degradation products if my compound oxidizes?

A2: While specific degradation pathways for this exact molecule are not extensively documented, oxidation of phenolic compounds, including those with a pyridine ring, typically proceeds through the formation of quinone-like structures. The initial step often involves the formation of a phenoxy radical, which can then dimerize or react further to form more complex, often colored, impurities. For pyridinols, N-oxides can also be a potential oxidation product.

Q3: How can I prevent the oxidation of this compound during my reaction?

A3: To prevent oxidation during a reaction, it is crucial to work under an inert atmosphere.[1] This can be achieved by using nitrogen or argon gas to displace oxygen from your reaction vessel. Additionally, using degassed solvents and adding a small amount of a suitable antioxidant can provide further protection.

Q4: What is the best way to store this compound to ensure its long-term stability?

A4: For long-term storage, the compound should be kept in a tightly sealed amber vial to protect it from light and air.[1] Storing the vial in a cool, dark place, such as a refrigerator or freezer, is recommended. For highly sensitive applications, storing the solid compound under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with argon) is the best practice.

Q5: Which antioxidants are recommended for stabilizing solutions of this compound?

A5: For phenolic compounds, especially those in solution, common and effective antioxidants include butylated hydroxytoluene (BHT), ascorbic acid (Vitamin C), and tocopherols (Vitamin E).[2][3][4][5] The choice of antioxidant may depend on the solvent system and the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Compound in Solution
Possible Cause Troubleshooting Step Expected Outcome
Exposure to Atmospheric Oxygen 1. Ensure all solvents are thoroughly degassed before use. 2. Purge the reaction/storage vessel with an inert gas (nitrogen or argon) before adding the compound. 3. Maintain a positive pressure of the inert gas throughout the experiment.The solution should remain colorless for a longer period.
Presence of Metal Impurities 1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.Reduced rate of discoloration.
Photo-oxidation 1. Use amber glassware or wrap your glassware in aluminum foil to protect the solution from light. 2. Minimize exposure to ambient light during handling.The solution remains stable when protected from light.
Issue 2: Inconsistent Results or Low Yields in Reactions
Possible Cause Troubleshooting Step Expected Outcome
Degradation of Starting Material 1. Check the purity of your this compound stock by a suitable analytical method (e.g., HPLC, NMR) before use. 2. If degradation is observed, purify the starting material (e.g., by recrystallization or chromatography under inert conditions).Consistent and higher yields in your reactions.
Oxidation During Workup 1. During aqueous workup, use degassed water and consider adding a reducing agent like sodium bisulfite to the aqueous phase. 2. Minimize the time the compound is exposed to air during extraction and solvent removal.Improved purity and yield of the final product.
Incompatible Reaction Conditions 1. Avoid strongly basic conditions if possible, as this can deprotonate the phenol and increase its susceptibility to oxidation. 2. If using oxidizing agents for other parts of the molecule, ensure they are selective and do not affect the hydroxypyridine moiety.The desired reaction proceeds without significant degradation of the starting material or product.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Solid Compound:

    • Store the solid in a tightly sealed amber glass vial.

    • For maximum stability, place the vial inside a desiccator or a glovebox with an inert atmosphere.

    • Store at low temperatures (2-8 °C or -20 °C).

  • Solutions:

    • Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon for at least 30 minutes.

    • Transfer the degassed solvent to your flask via a cannula under a positive pressure of inert gas.

    • Add the solid compound to the solvent under a blanket of inert gas.

    • If storing the solution, do so in a sealed flask with a septum, under an inert atmosphere, and in a cool, dark place.

Protocol 2: Use of Antioxidants for Solution Stabilization
  • Butylated Hydroxytoluene (BHT):

    • Prepare a stock solution of BHT in a suitable organic solvent (e.g., ethanol or the reaction solvent).

    • Add the BHT stock solution to your solution of this compound to a final concentration of 0.01-0.1% (w/v).[2][3]

    • Mix thoroughly.

  • Ascorbic Acid:

    • Ascorbic acid is more soluble in polar solvents. It can be added directly as a solid or as a freshly prepared solution.

    • For organic solutions, a phase-transfer catalyst might be necessary for it to be effective.

    • Typical concentrations range from 0.05 to 0.5% (w/v).[6][7]

Data Presentation

Table 1: Recommended Antioxidants for Stabilization

AntioxidantTypical Concentration Range (w/v)Solvent CompatibilityNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Good in most organic solvents.A phenolic antioxidant that acts as a radical scavenger.[3]
Ascorbic Acid (Vitamin C) 0.05 - 0.5%Good in polar and aqueous solvents.A water-soluble antioxidant. May require a co-solvent or phase-transfer catalyst for non-polar organic systems.[6][7]
α-Tocopherol (Vitamin E) 0.05 - 0.2%Good in non-polar organic solvents.A lipid-soluble antioxidant that is effective at preventing lipid peroxidation.[5]

Note: The optimal concentration of the antioxidant should be determined experimentally for your specific application.

Visualizations

Experimental_Workflow_for_Handling Workflow for Handling Air-Sensitive this compound cluster_preparation Preparation cluster_handling Handling cluster_reaction_storage Reaction / Storage prep_glassware Oven-dry glassware cool_inert Cool under inert gas prep_glassware->cool_inert add_solvent Transfer solvent via cannula cool_inert->add_solvent degas_solvent Degas solvent (N2/Ar sparge) degas_solvent->add_solvent add_compound Add compound under inert atmosphere add_solvent->add_compound add_antioxidant Add antioxidant (optional) add_compound->add_antioxidant run_reaction Run reaction under inert gas add_compound->run_reaction add_antioxidant->run_reaction store_solution Store solution in sealed, dark, cool place run_reaction->store_solution If storing

Caption: Experimental workflow for handling the air-sensitive compound.

Troubleshooting_Logic Troubleshooting Logic for Compound Discoloration start Solution Discoloration Observed check_air Is the system under inert atmosphere? start->check_air check_light Is the solution protected from light? check_air->check_light Yes remedy_air Implement inert atmosphere techniques check_air->remedy_air No check_purity Are reagents and solvents high purity? check_light->check_purity Yes remedy_light Use amber glassware / protect from light check_light->remedy_light No remedy_purity Use high-purity materials / add chelator check_purity->remedy_purity No end_node Problem Resolved check_purity->end_node Yes remedy_air->end_node remedy_light->end_node remedy_purity->end_node

Caption: Logical steps for troubleshooting solution discoloration.

References

Troubleshooting tautomeric equilibrium issues in hydroxypyridine characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting tautomeric equilibrium issues in hydroxypyridine characterization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of a hydroxypyridine derivative is showing more peaks than expected. Is this due to tautomerism?

A1: Yes, the presence of more signals than anticipated in your ¹H or ¹³C NMR spectrum is a strong indication of a tautomeric equilibrium. Hydroxypyridines can exist as a mixture of the hydroxy (enol) and pyridone (keto) forms. If the rate of interconversion between these tautomers is slow on the NMR timescale, you will observe separate sets of peaks for each species. The integration of the peaks can be used to determine the tautomeric ratio in the specific solvent used for the NMR analysis.

Q2: How does the choice of solvent affect the tautomeric equilibrium of my hydroxypyridine compound?

A2: The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1][2] Generally, polar protic solvents like water and alcohols tend to favor the more polar pyridone (keto) tautomer through hydrogen bonding.[1][2] In contrast, non-polar aprotic solvents such as cyclohexane or chloroform will favor the less polar hydroxypyridine (enol) form.[2][3] This is because the pyridone form has a larger dipole moment and is better stabilized by polar environments.[1]

Q3: I am struggling to differentiate between the hydroxy and pyridone tautomers using IR spectroscopy. What characteristic peaks should I look for?

A3: Differentiating tautomers by IR spectroscopy relies on identifying key functional group vibrations.

  • For the hydroxypyridine (enol) form: Look for a characteristic O-H stretching band, which is typically broad and appears in the region of 3500-3200 cm⁻¹.

  • For the pyridone (keto) form: The most prominent peak will be the C=O stretching vibration, which is usually a strong, sharp band in the range of 1650-1690 cm⁻¹. The presence of a broad N-H stretching band around 3400-3200 cm⁻¹ is also indicative of the pyridone tautomer.[3] In the solid state, intermolecular hydrogen bonding can cause significant broadening and shifting of these bands.[4]

Q4: My UV-Vis spectrum shows multiple absorption bands. Can this be used to quantify the tautomeric ratio?

A4: Yes, UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria, especially for systems where the tautomers have distinct absorption maxima.[3] For example, in aqueous solutions of 3-hydroxypyridine, the enol and zwitterionic keto forms have overlapping but distinguishable absorption bands.[5][6] By deconvoluting the spectrum and applying the Beer-Lambert law, it is possible to determine the concentration of each tautomer and thus the equilibrium constant. However, this requires careful selection of wavelengths where one tautomer absorbs significantly more than the other.

Q5: Why does my crystal structure only show one tautomeric form when my solution-phase data suggests a mixture?

A5: The solid-state structure is not always representative of the equilibrium in solution. In the crystalline state, the molecule adopts the most stable conformation to maximize packing efficiency and intermolecular interactions, such as hydrogen bonding.[4] This often leads to the crystallization of a single, thermodynamically favored tautomer.[3] For instance, 2-pyridone is the predominant form in the solid state.[3] It is essential to use solution-phase techniques like NMR or UV-Vis to understand the tautomeric behavior in your desired experimental conditions.

Troubleshooting Guides

Issue 1: Ambiguous NMR Data
Symptom Possible Cause Troubleshooting Steps
Broad NMR signalsIntermediate exchange rate between tautomers on the NMR timescale.1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange rate enough to resolve separate signals for each tautomer. Conversely, increasing the temperature might coalesce the signals into a single, averaged set of peaks.
Overlapping peaksSimilar chemical environments of protons or carbons in both tautomers.1. Use a different solvent: Changing the solvent can alter the tautomeric ratio and shift the chemical shifts of the peaks, potentially resolving the overlap. 2. 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in assigning the signals to their respective tautomers by revealing connectivity.
Tautomeric ratio changes between samplesSensitivity to experimental conditions.1. Control the concentration: The tautomeric equilibrium can sometimes be concentration-dependent, especially if dimerization occurs. 2. Ensure consistent pH: For ionizable hydroxypyridines, small changes in pH can significantly shift the equilibrium. Buffer the solution if necessary.
Issue 2: Inconsistent UV-Vis Spectra
Symptom Possible Cause Troubleshooting Steps
Drifting absorbance readingsEquilibrium has not been reached or is being perturbed.1. Allow for equilibration: After preparing the solution, allow sufficient time for the tautomeric equilibrium to be established before taking measurements. 2. Control the temperature: The equilibrium is temperature-dependent. Use a thermostatted cuvette holder for precise measurements.
Non-linear Beer-Lambert plotThe tautomeric equilibrium is shifting with concentration.1. Work at low concentrations: Dilute the sample to a concentration range where the tautomeric ratio is stable. 2. Global analysis: Use specialized software to perform a global fit of spectra obtained at multiple concentrations to determine the molar absorptivities of both tautomers and the equilibrium constant.

Quantitative Data Summary

The tautomeric equilibrium constant (KT = [pyridone]/[hydroxypyridine]) is highly dependent on the solvent.

Compound Solvent Equilibrium Constant (KT) Predominant Tautomer
2-HydroxypyridineGas Phase~0.332-Hydroxypyridine
2-HydroxypyridineCyclohexane1.7[1]2-Pyridone (slight)
2-HydroxypyridineChloroform6.0[1]2-Pyridone
2-HydroxypyridineWater900[3]2-Pyridone
3-HydroxypyridineAqueous Solution1.17[5][6][7]Nearly equal mixture

Experimental Protocols

Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the hydroxypyridine compound.

    • Dissolve the compound in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in an NMR tube. Ensure the solvent is of high purity and dry, as water can influence the equilibrium.[1]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure the spectral width is sufficient to cover all expected signals.

    • Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

  • Data Analysis:

    • Identify a pair of well-resolved signals, one corresponding to the hydroxypyridine tautomer and the other to the pyridone tautomer. These should be from protons in equivalent positions on the two forms.

    • Integrate these two signals.

    • Calculate the tautomeric ratio by dividing the integral of the pyridone signal by the integral of the hydroxypyridine signal (assuming one proton for each signal).

Protocol 2: Monitoring Tautomeric Equilibrium by UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the hydroxypyridine compound in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to check for concentration effects.

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Use a matched cuvette containing the pure solvent as a reference.

  • Data Analysis:

    • Identify the λmax for each tautomer if possible from the literature or by acquiring spectra in solvents that favor one form.

    • If the spectra of the pure tautomers are known, the composition of the mixture can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at two different wavelengths.

    • Alternatively, deconvolution of the overlapping spectra can be performed using appropriate software.

Visualizations

TautomericEquilibrium cluster_enol Hydroxypyridine (Enol) Form cluster_keto Pyridone (Keto) Form enol Less Polar Favored in Non-polar Solvents keto More Polar Favored in Polar Solvents enol->keto Equilibrium

Caption: Tautomeric equilibrium of hydroxypyridines.

TroubleshootingWorkflow start Ambiguous Spectroscopic Data is_nmr NMR Spectrum? start->is_nmr is_uv UV-Vis Spectrum? is_nmr->is_uv No broad_peaks Broad Peaks? is_nmr->broad_peaks Yes drifting_abs Drifting Absorbance? is_uv->drifting_abs Yes vt_nmr Perform Variable Temperature NMR broad_peaks->vt_nmr Yes change_solvent Change Solvent / Use 2D NMR broad_peaks->change_solvent No end Resolved Data vt_nmr->end change_solvent->end equilibrate Allow for Equilibration Control Temperature drifting_abs->equilibrate Yes equilibrate->end

Caption: Troubleshooting workflow for ambiguous spectra.

References

Technical Support Center: Catalyst Removal in 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalysts used in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and related compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of manganese-based and sodium alkoxide catalysts.

Manganese Catalyst Removal

Issue: Residual Manganese Catalyst Detected in the Final Product

  • Question: After purification by column chromatography, I still detect traces of manganese in my this compound. How can I improve its removal?

    • Answer: If you are using a soluble manganese catalyst, such as Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂), residual amounts can be challenging to remove. Consider the following strategies:

      • Precipitation: Before chromatographic purification, attempt to precipitate the manganese salt. This can sometimes be achieved by adding a suitable anti-solvent or by adjusting the pH of the reaction mixture.

      • Aqueous Wash: Perform an aqueous wash of the crude reaction mixture. The polarity of the aqueous phase can be adjusted by adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to help extract the manganese ions.

      • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb residual manganese species. The carbon can then be removed by filtration through a pad of Celite.

      • Use of Scavengers: Employing a solid-supported scavenger with an affinity for manganese can be an effective final polishing step.

Issue: Difficulty Filtering Manganese Dioxide (MnO₂) Byproduct

  • Question: The oxidation reaction using a manganese-based oxidant resulted in a very fine, dark precipitate of MnO₂, which is clogging my filter paper. What is the best way to remove it?

    • Answer: Manganese dioxide formed from permanganate or other manganese oxidants is often a very fine powder that can be difficult to filter.[1] Here are some effective techniques:

      • Filtration through Celite: The most common and effective method is to filter the reaction mixture through a thick pad (2-3 cm) of Celite in a Büchner funnel. The Celite provides a porous matrix that traps the fine MnO₂ particles.

      • Centrifugation: For smaller scale reactions, centrifuging the mixture to pellet the MnO₂ followed by careful decantation of the supernatant can be an efficient separation method. The pellet can then be washed with a solvent to recover any entrained product.

      • Solvent Selection: Ensure your product is well-dissolved in a suitable organic solvent before filtration. This will reduce the viscosity and allow for a more efficient filtration process.[1]

Sodium Alkoxide Catalyst Removal

Issue: Emulsion Formation During Aqueous Workup

  • Question: When I quench my reaction mixture containing sodium ethoxide with water, I get a persistent emulsion that makes phase separation difficult. How can I break this emulsion?

    • Answer: Emulsion formation is a common issue when quenching basic organic mixtures. To resolve this:

      • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

      • Change in pH: Carefully add a small amount of dilute acid (e.g., 1M HCl) to neutralize any remaining base, which can sometimes stabilize the emulsion. Be cautious not to acidify the solution too much if your product is acid-sensitive.

      • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

      • Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion by changing the phase ratio.

Issue: Low Yield After Extraction

  • Question: After quenching the sodium methoxide catalyst and performing an aqueous extraction, the yield of my product is lower than expected. What could be the cause?

    • Answer: Low recovery after extraction can be due to several factors:

      • Product Solubility in Aqueous Layer: If your product has some water solubility, it may be lost to the aqueous phase during extraction. To mitigate this, perform multiple extractions with smaller volumes of the organic solvent. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can also help recover more product.

      • Incomplete Quenching: If the sodium alkoxide is not completely neutralized, it can remain in the organic layer as a salt of your product (if the product is acidic), or it can cause product degradation. Ensure thorough mixing during the quenching step.

      • pH of the Aqueous Phase: The pH of the aqueous layer after quenching can affect the partitioning of your product. If your product is basic (like a pyridine derivative), it might be protonated and move into an acidic aqueous layer. Conversely, an acidic product might be deprotonated and move into a basic aqueous layer. Adjust the pH of the aqueous layer to ensure your product is in its neutral form to favor partitioning into the organic layer.

Frequently Asked Questions (FAQs)

Manganese Catalysts

  • Q1: What are the common types of manganese catalysts used in the synthesis of pyridine derivatives?

    • A1: Both soluble and heterogeneous manganese catalysts are employed. Soluble catalysts like Mn(OTf)₂ are used for specific oxidations.[2][3] Heterogeneous catalysts include manganese oxides (e.g., MnO₂) and manganese supported on materials like silica or incorporated into magnetic nanoparticles.[4]

  • Q2: How can I quantify the amount of residual manganese in my final product?

    • A2: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are highly sensitive techniques for quantifying trace metal impurities in organic compounds.

  • Q3: Are there "greener" alternatives to traditional manganese catalyst removal methods?

    • A3: Yes, using heterogeneous or magnetically recoverable manganese catalysts is a greener approach as it simplifies catalyst separation and allows for potential reuse, minimizing waste.[4]

Sodium Alkoxide Catalysts

  • Q1: What is the purpose of quenching a reaction that uses a sodium alkoxide catalyst?

    • A1: Quenching is the process of neutralizing the highly basic sodium alkoxide catalyst, typically by adding a protic source like water or a mild acid (e.g., saturated ammonium chloride solution).[5] This stops the reaction and converts the alkoxide into its corresponding alcohol and a sodium salt, which are more easily removed by aqueous extraction.

  • Q2: Can I use a different quenching agent besides water?

    • A2: Yes, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent. It is a weak acid that neutralizes the alkoxide without making the solution strongly acidic, which is beneficial if your product is acid-sensitive.

  • Q3: How do I ensure my sodium alkoxide is fully removed?

    • A3: After quenching and phase separation, washing the organic layer with brine can help remove residual water-soluble impurities, including the quenched catalyst. If you suspect residual basicity, you can test the pH of the final aqueous wash to ensure it is neutral.

Data Presentation

Table 1: Comparison of Catalyst Removal Methods for Manganese in Organic Synthesis

Removal MethodCatalyst TypeTypical EfficiencyAdvantagesDisadvantages
Filtration Heterogeneous (e.g., MnO₂)>99%Simple, fast, effective for insoluble catalysts.Ineffective for soluble catalysts; fine particles may clog the filter.
Filtration through Celite Fine Heterogeneous Particles>99%Excellent for removing very fine precipitates like MnO₂.Requires proper packing of the Celite bed.
Aqueous Wash with Chelator Homogeneous (Soluble Mn²⁺)80-95%Can remove soluble metal ions.May require multiple extractions; risk of emulsion formation.
Precipitation & Filtration Homogeneous (Soluble Mn²⁺)90-98%Can effectively remove soluble catalysts by converting them to insoluble forms.Requires finding a suitable precipitating agent and conditions.
Activated Carbon Treatment Homogeneous (Trace Mn²⁺)Variable (Polishing Step)Good for removing low levels of residual catalyst.Can sometimes adsorb the product, leading to lower yields.
Magnetic Separation Heterogeneous (Magnetic Nanoparticles)>99%Very efficient and simple separation; catalyst can be easily recycled.Requires the synthesis of a specific magnetic catalyst.[4]

Experimental Protocols

Protocol 1: Removal of Sodium Ethoxide by Quenching and Extraction
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. For highly exothermic quenching, an ice bath is recommended.

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring. The amount of quenching solution should be sufficient to fully neutralize the sodium ethoxide.

  • Phase Separation: Transfer the mixture to a separatory funnel. If two distinct layers do not form, add more of the organic solvent and brine to help break any emulsion.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash them with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Soluble Manganese Catalyst by Precipitation and Filtration
  • Solvent Removal (Optional): If the reaction solvent is not suitable for precipitation, it may need to be removed under reduced pressure and replaced with a different solvent in which the product is soluble but the manganese salt is not.

  • Precipitation: To the solution of the crude product, add a precipitating agent. This could be an anti-solvent or a solution that forms an insoluble complex with manganese. The choice of agent is highly dependent on the specific manganese salt and reaction conditions.

  • Stirring and Maturation: Stir the resulting suspension for a period (e.g., 30 minutes to several hours) to allow for complete precipitation.

  • Filtration: Filter the mixture through a pad of Celite in a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent to recover any adsorbed product.

  • Concentration: Collect the filtrate and concentrate it under reduced pressure to yield the crude product, now depleted of the manganese catalyst.

Mandatory Visualization

Catalyst_Removal_Decision_Tree start Catalyst Removal Required catalyst_type What is the nature of the catalyst? start->catalyst_type na_alkoxide Sodium Alkoxide (e.g., NaOMe, NaOEt) catalyst_type->na_alkoxide Basic mn_catalyst Manganese-Based catalyst_type->mn_catalyst Metal quench Quench with aqueous solution (e.g., sat. NH4Cl) na_alkoxide->quench extract Perform aqueous extraction quench->extract mn_solubility Is the Mn catalyst soluble or insoluble? mn_catalyst->mn_solubility insoluble_mn Insoluble/Heterogeneous (e.g., MnO2) mn_solubility->insoluble_mn Insoluble soluble_mn Soluble/Homogeneous (e.g., Mn(OTf)2) mn_solubility->soluble_mn Soluble filter_celite Filter through a pad of Celite insoluble_mn->filter_celite removal_strategy Choose removal strategy: - Precipitation - Aqueous wash with chelator - Scavenger resin soluble_mn->removal_strategy

Caption: Decision tree for selecting a catalyst removal method.

Quenching_Extraction_Workflow start Reaction Completion (Sodium Alkoxide Catalyst) cool Cool Reaction Mixture (Room Temperature or Ice Bath) start->cool quench Slowly add Quenching Agent (e.g., sat. aq. NH4Cl) with stirring cool->quench transfer Transfer to Separatory Funnel quench->transfer separate Separate Organic and Aqueous Layers transfer->separate extract Extract Aqueous Layer with Organic Solvent (2x) separate->extract combine Combine all Organic Layers extract->combine wash Wash with Brine combine->wash dry Dry over Anhydrous Na2SO4 wash->dry filter_concentrate Filter and Concentrate under Reduced Pressure dry->filter_concentrate end Crude Product filter_concentrate->end

Caption: Workflow for quenching and extraction of a sodium alkoxide catalyst.

References

Best practices for storing and handling 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

This guide provides best practices, troubleshooting advice, and experimental protocols for handling and storing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To prevent degradation, protect it from light, moisture, and atmospheric oxygen. For long-term storage (months to years), it is recommended to store the compound at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared using a dry, high-purity solvent in which the compound is readily soluble. Due to the presence of a hydroxyl group, the compound may be susceptible to oxidation, especially in solution. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, appropriate personal protective equipment should be worn. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[1][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][2]

Q4: The compound appears discolored (e.g., yellow or brown). Is it still usable?

Discoloration may indicate degradation or the presence of impurities. The usability of a discolored compound depends on the specific requirements of your experiment. For sensitive applications, it is highly recommended to assess the purity of the compound using analytical methods such as NMR, LC-MS, or HPLC before use. If significant degradation is detected, a new batch of the compound should be used.

Troubleshooting Guide

Issue 1: The compound will not fully dissolve in my chosen solvent.

  • Possible Cause: The concentration may be too high, or the solvent may not be appropriate. The amphoteric nature of the molecule (basic pyridine nitrogen and acidic hydroxyl group) can affect its solubility.

  • Solution:

    • Try gentle heating or sonication to aid dissolution.

    • Consider a different solvent. A solvent miscibility table can help identify suitable alternatives.

    • For aqueous solutions, adjusting the pH may improve solubility. Protonating the pyridine nitrogen at low pH or deprotonating the hydroxyl group at high pH can increase solubility, depending on the counter-ion.

Issue 2: I am observing inconsistent results between experiments.

  • Possible Cause: This could be due to the degradation of the compound in the stock solution. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to decomposition.

  • Solution:

    • Always use freshly prepared solutions when possible.

    • If using a stored stock solution, ensure it was aliquoted and stored correctly at -80°C.

    • Before a critical experiment, verify the concentration and purity of the stock solution using a method like UV-Vis spectroscopy (if a chromophore is present) or HPLC.

A troubleshooting flowchart for inconsistent results is provided below.

G start Inconsistent Experimental Results check_compound Is the solid compound within its expiry date and stored correctly? start->check_compound check_solution Was the stock solution freshly prepared or stored properly? check_compound->check_solution Yes new_compound Order a new batch of the compound. check_compound->new_compound No check_protocol Are experimental parameters (concentration, incubation time, etc.) consistent? check_solution->check_protocol Yes new_solution Prepare a fresh stock solution. Aliquot for future use. check_solution->new_solution No check_protocol->start Yes, issue persists. Re-evaluate hypothesis. standardize_protocol Standardize and document the experimental protocol. check_protocol->standardize_protocol No

Caption: Troubleshooting flowchart for inconsistent experimental results.

Quantitative Data Summary

While specific stability data for this compound is limited in public literature, the following table provides an illustrative stability profile based on general principles for similar heterocyclic compounds.

Storage ConditionDurationPurity Retention (Est. %)Recommendation
Solid
+25°C, Exposed to Light/Air1 Month< 90%Not Recommended
+4°C, Dark, Sealed Container6 Months> 98%Suitable for Short-Term Storage
-20°C, Dark, Sealed Container, Inert Gas2 Years> 99%Recommended for Long-Term Storage
Solution (in DMSO)
+25°C (Benchtop)24 Hours< 95%Avoid; Prepare Fresh
+4°C1 Week~97%Use with caution; check purity before use
-80°C (Single-Use Aliquots)6 Months> 99%Recommended for Storing Stock Solutions

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standardized stock solution for use in biological or chemical assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes for aliquots

Procedure:

  • Pre-Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the required amount of the solid compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 149.18 g/mol ), weigh 1.49 mg of the compound.

  • Dissolution: Add the weighed solid to the amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL).

  • Mixing: Secure the cap tightly and vortex the vial at room temperature until the solid is completely dissolved. Gentle warming (to 30-37°C) may be applied if necessary.

  • Aliquoting: Once fully dissolved, immediately dispense the solution into single-use, light-blocking microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_store Storage equilibrate Equilibrate Compound weigh Weigh Solid equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent mix Vortex to Dissolve add_solvent->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing and storing a stock solution.

References

Validation & Comparative

Comparative Validation of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Introduction

Validation of a compound's mechanism of action is a critical step in the drug discovery and development pipeline. This guide provides a comparative framework for validating the mechanism of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, a novel compound with therapeutic potential. Publicly available information on the specific biological activity of this compound is limited.[1][2][3][4][5][6][7][8][9][10][11][12][13] Therefore, to illustrate the validation process, this document will use Gefitinib, a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, as a proxy. This guide will compare Gefitinib to another first-generation EGFR inhibitor, Erlotinib, outlining the experimental data and protocols necessary for a rigorous validation.

Mechanism of Action: EGFR Inhibition

Gefitinib and Erlotinib are small-molecule tyrosine kinase inhibitors (TKIs) that target the EGFR pathway.[14][15][16][17] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival in various cancers.[18] Both drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[19][20] This action prevents receptor autophosphorylation and blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor growth and survival.[15][19][21]

EGFR_Signaling_Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADP ADP Proliferation Cell Proliferation & Survival RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP

Comparative Performance Data

The efficacy of EGFR inhibitors can be quantified and compared using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Parameter Gefitinib Erlotinib Notes
EGFR Kinase IC50 (Wild-Type) ~3-30 nM~2 nMPotency against the isolated enzyme.[19]
Cellular Potency (NSCLC cell lines with activating EGFR mutations) Varies by cell line (nM range)Varies by cell line (nM range)Dependent on specific mutation and cellular context.
Progression-Free Survival (PFS) in patients with EGFR mutations No significant differenceNo significant differenceClinical studies show similar effectiveness.[22][23][24][25]
Overall Survival (OS) in patients with EGFR mutations No significant differenceNo significant differenceMeta-analyses indicate no significant OS advantage over chemotherapy.[25]
Safety Profile Generally considered more tolerableGenerally considered less tolerableDifferences in dermatological and other toxicities have been reported.[22]

Note: IC50 values can vary between studies based on experimental conditions.

Experimental Protocols

Rigorous and reproducible experimental protocols are essential for validating a compound's mechanism of action. Below are outlines for a biochemical kinase assay and a cell-based proliferation assay.

1. EGFR Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu, Tyr)) start->reagents dilution Prepare Serial Dilution of Test Compound reagents->dilution plate Plate Reagents: - 5 µL Compound/Control - 10 µL ATP/Substrate Mix dilution->plate reaction Initiate Reaction: Add 10 µL EGFR Enzyme plate->reaction incubate Incubate at Room Temp (e.g., 60 minutes) reaction->incubate detect Stop Reaction & Detect: Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Measure Luminescence (Plate Reader) detect->read analyze Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 read->analyze end End analyze->end

Protocol:

  • Reagent Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare solutions of recombinant EGFR enzyme, ATP, and a suitable substrate in kinase assay buffer.[26][27]

  • Compound Dilution : Perform serial dilutions of the test compound to create a range of concentrations.

  • Assay Plate Setup : In a 384-well plate, add the diluted compound or control (e.g., DMSO for vehicle control). Add a master mix containing ATP and the substrate.[27]

  • Kinase Reaction : Initiate the reaction by adding the diluted EGFR enzyme to each well.

  • Incubation : Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection : Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ from Promega) that measures the amount of ADP produced, which is proportional to kinase activity.[28]

  • Data Acquisition : Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls and plot the dose-response curve to determine the IC50 value.[26]

2. Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells that are dependent on EGFR signaling. The MTT assay is a common method.[29][30]

Protocol:

  • Cell Seeding : Plate EGFR-dependent cancer cells (e.g., PC-9, HCC827) in a 96-well plate and allow them to attach overnight.[26]

  • Compound Treatment : Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[26]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[29] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[29]

  • Absorbance Reading : Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

The validation of a compound's mechanism of action requires a multi-faceted approach, combining biochemical and cell-based assays. By using well-characterized compounds like Gefitinib and Erlotinib as benchmarks, researchers can effectively position novel molecules such as this compound within the therapeutic landscape. The data tables and experimental protocols provided in this guide offer a clear framework for conducting these comparative studies, ensuring that the resulting data is robust, reproducible, and easily interpretable by the scientific community. While both Gefitinib and Erlotinib show similar efficacy, differences in safety profiles suggest that there is still room for improvement in the development of EGFR inhibitors.[22]

References

Lack of Publicly Available Cross-Reactivity Data for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the availability of cross-reactivity and selectivity profiling data for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol derivatives. While research exists on the synthesis and potential therapeutic applications of the broader cyclopenta[b]pyridine scaffold, specific studies detailing the interactions of the 3-ol derivatives with a wide range of biological targets are not publicly accessible. This absence of data prevents a direct, evidence-based comparison of their cross-reactivity profiles with alternative compounds.

The existing literature primarily focuses on the synthesis of related compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, with some studies exploring their utility in non-pharmacological applications like corrosion inhibition. While some research on related cycloalkano[b]pyridines has touched upon off-target effects, such as affinity for the hERG K+ channel, this information is insufficient to construct a detailed comparative guide for the specific 3-ol derivatives requested.

Given the critical importance of understanding a compound's selectivity for drug development professionals, this guide will instead provide a foundational framework for approaching cross-reactivity studies for this class of compounds. This includes a discussion of potential off-target interactions based on the core structure, standardized experimental protocols for assessing cross-reactivity, and templates for data presentation and visualization.

Hypothetical Framework for Cross-Reactivity Analysis

The pyridine and cyclopentanol moieties present in the this compound core structure suggest potential interactions with a variety of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in many enzyme active sites and receptor binding pockets. The hydroxyl group of the cyclopentanol can act as both a hydrogen bond donor and acceptor. The overall fused ring system creates a rigid scaffold that can present these functionalities in a defined spatial orientation, potentially leading to interactions with receptors for neurotransmitters, hormones, or other endogenous ligands.

Potential Off-Target Families to Investigate:
  • Kinases: The pyridine ring is a common scaffold in many kinase inhibitors.

  • GPCRs (G-protein coupled receptors): The overall shape and charge distribution may mimic endogenous ligands for various GPCRs.

  • Ion Channels: As seen with related structures, interactions with channels like hERG are a critical safety liability to assess.

  • Nuclear Receptors: The relatively planar and lipophilic nature of the core structure could lead to interactions with the ligand-binding domains of nuclear receptors.

  • Cytochrome P450 Enzymes: Inhibition or induction of these metabolic enzymes is a crucial aspect of drug-drug interaction potential.

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity involves a tiered approach, starting with broad screening panels and progressing to more focused functional assays for any identified "hits."

Broad Panel Radioligand Binding Assays:

This is a primary screening method to identify potential off-target interactions. A typical workflow involves:

  • Compound Preparation: The this compound derivative is solubilized in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to determine the concentration-dependent binding affinity.

  • Assay Preparation: A panel of cell membranes or recombinant proteins expressing a wide range of receptors, ion channels, and transporters is utilized. Each target is paired with a specific high-affinity radioligand.

  • Binding Reaction: The test compound, radioligand, and target preparation are incubated together to allow for competitive binding.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The percentage of radioligand binding inhibition by the test compound is calculated. For significant interactions (typically >50% inhibition at a screening concentration of 1-10 µM), follow-up experiments are conducted to determine the inhibition constant (Ki).

Enzyme Inhibition Assays:

For targets like kinases or cytochrome P450 enzymes, direct measurement of enzyme activity is performed.

  • Enzyme and Substrate Preparation: Recombinant human enzymes and their specific substrates are prepared in an appropriate assay buffer.

  • Inhibition Assay: The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

  • Detection: The reaction progress is monitored by detecting the formation of a product. This can be done using various methods, such as fluorescence, luminescence, or absorbance.

  • Data Analysis: The rate of the reaction is measured in the presence and absence of the test compound. For active compounds, an IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Functional Cellular Assays:

For hits identified in binding or enzyme assays, it is crucial to confirm their functional effect in a cellular context.

  • Cell Culture: Cells endogenously expressing the target or engineered to overexpress it are cultured under standard conditions.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Functional Readout: The cellular response is measured using an appropriate assay. For example, for a GPCR, this could be a measurement of downstream signaling molecules like cAMP or intracellular calcium. For an ion channel, it could be a patch-clamp electrophysiology experiment.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50 or IC50) and efficacy of the compound at the off-target.

Data Presentation

Quantitative data from cross-reactivity studies should be summarized in a clear and structured table to allow for easy comparison.

Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical this compound Derivative (Compound X)

Target ClassSpecific TargetAssay TypeResult (Ki or IC50 in µM)
Primary Target Target A Functional Assay 0.05
KinasesKinase BEnzyme Inhibition> 10
Kinase CEnzyme Inhibition2.5
GPCRsReceptor DRadioligand Binding> 10
Receptor ERadioligand Binding1.2
Ion ChannelshERGElectrophysiology> 30
Sodium Channel FRadioligand Binding8.7
Nuclear ReceptorsReceptor GTransactivation Assay> 10
CYP EnzymesCYP3A4Enzyme Inhibition5.6

This table is for illustrative purposes only and does not represent actual experimental data.

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_functional Functional Analysis Broad_Panel Broad Receptor/Enzyme Panel (>100 targets) Concentration_Response Concentration-Response Curve Generation Broad_Panel->Concentration_Response Hits (>50% inhibition) Test_Compound Test Compound (10 µM) Test_Compound->Broad_Panel Competitive Binding/ Enzyme Inhibition Ki_IC50_Determination Ki / IC50 Determination Concentration_Response->Ki_IC50_Determination Cellular_Assay Functional Cellular Assay Agonist/Antagonist Mode Ki_IC50_Determination->Cellular_Assay Confirmed Hits EC50_Determination EC50 Determination Efficacy Measurement Cellular_Assay->EC50_Determination

Caption: A typical workflow for identifying and characterizing off-target activities.

Signaling_Pathway cluster_primary Primary Target Pathway cluster_offtarget Potential Off-Target Pathway Compound Cyclopenta[b]pyridin-3-ol Derivative Primary_Target Primary Target Compound->Primary_Target High Affinity Binding Off_Target Off-Target Receptor (e.g., GPCR) Compound->Off_Target Lower Affinity Binding Downstream_Effect_P Therapeutic Effect Primary_Target->Downstream_Effect_P Downstream_Effect_O Side Effect Off_Target->Downstream_Effect_O

Caption: Interaction of a compound with its primary target versus a potential off-target.

Benchmarking the Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol: A Comparative Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol and its close analogues. Due to the absence of a directly published synthesis for this compound, this document outlines established methods for key precursors—the parent heterocycle, the 5-oxo analogue, and the 3-carbonitrile derivative—and proposes a potential pathway to the target molecule. The performance of these methods is benchmarked based on reported yields, reaction conditions, and starting materials to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthetic Methods

The synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core is crucial for accessing a range of biologically active molecules. This section summarizes and compares various methodologies for producing key derivatives of this scaffold.

Method/Target CompoundStarting MaterialsReagents & ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Method 1: Vilsmeier-Haack Cyclization (6,7-dihydro-5H-cyclopenta[b]pyridine)Cyclopentanone, Benzylamine1. Nucleophilic addition/Acetylation2. Vilsmeier-Haack reagent (POCl₃, DMF)3. Dechlorination43.15 (overall)99.7 (HPLC)High purity of the final product.[1]Multi-step process with a moderate overall yield.[1]
Method 2: Manganese-Catalyzed Oxidation (6,7-dihydro-5H-cyclopenta[b]pyridin-5-one)2,3-CyclopentenopyridineMn(OTf)₂, t-BuOOH, H₂O, 25°C, 24h88Not specifiedMild reaction conditions, high yield for the ketone analogue.[2]Requires the synthesis of the starting 2,3-cyclopentenopyridine.
Method 3: Multicomponent Cyclocondensation (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives)2,5-Diarylidenecyclopentanone, PropanedinitrileSodium alkoxide, Alcohol, Reflux, 2h75-77High (recrystallized)Good yields, operational simplicity, generates molecular diversity.[3][4]Synthesis of the starting diarylidenecyclopentanone is required.
Proposed Method 4: Reduction of Ketone (6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol)6,7-dihydro-5H-cyclopenta[b]pyridin-5-onee.g., Sodium borohydride (NaBH₄), MethanolPotentially HighDependent on purificationUtilizes a readily available precursor from a high-yield reaction.An additional synthetic step is required.

Experimental Protocols

Method 1: Vilsmeier-Haack Cyclization for 6,7-dihydro-5H-cyclopenta[b]pyridine[1]

This route involves a multi-step synthesis starting from commercially available cyclopentanone and benzylamine.

  • Formation of N-benzyl-N-cyclopentenylacetamide:

    • Cyclopentanone and benzylamine are reacted to form the corresponding enamine.

    • The enamine is then acetylated using acetic anhydride.

  • Vilsmeier-Haack Cyclization and Dechlorination:

    • The N-benzyl-N-cyclopentenylacetamide is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to induce cyclization and formation of a chloro-substituted pyridine ring.

    • The resulting 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is then subjected to dechlorination to yield the final product.

    • The overall yield for this multi-step process is reported to be 43.15% with a purity of 99.7% as determined by HPLC.[1]

Method 2: Manganese-Catalyzed Oxidation for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one[2]

This method provides a high-yield synthesis of the 5-oxo analogue.

  • Reaction Setup:

    • In a round-bottom flask, 2,3-cyclopentenopyridine (0.50 mmol), Mn(OTf)₂ (0.0025 mmol), and t-BuOOH (65% in H₂O, 2.5 mmol) are combined in water (2.5 mL).

  • Reaction Execution:

    • The mixture is stirred at 25°C for 24 hours.

  • Work-up and Purification:

    • The reaction mixture is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (Ethyl acetate/Petroleum ether) to give 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one in 88% yield.[2]

Method 3: Multicomponent Cyclocondensation for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives[3][4][5]

This approach allows for the efficient synthesis of functionalized derivatives.

  • Reaction Setup:

    • A mixture of a 2,5-diarylidenecyclopentanone derivative (0.02 mol), propanedinitrile (0.02 mol), and sodium alkoxide (sodium ethoxide or methoxide, 0.02 mol) is prepared in the corresponding anhydrous alcohol (ethanol or methanol).

  • Reaction Execution:

    • The reaction mixture is refluxed with stirring for 2 hours.

  • Work-up and Purification:

    • After cooling to room temperature, the mixture is diluted with distilled water.

    • The precipitated solid product is collected by filtration and can be further purified by recrystallization.

    • This method yields the desired 3-carbonitrile derivatives in good yields (75-77%).[3][4]

Proposed Synthesis of this compound

G cluster_main Proposed Synthesis of this compound A 6,7-dihydro-5H-cyclopenta[b]pyridine- 3-carbonitrile B 6,7-dihydro-5H-cyclopenta[b]pyridine- 3-carboxylic acid A->B Hydrolysis (e.g., H₂SO₄, H₂O, heat) C This compound B->C Reduction (e.g., LiAlH₄, THF)

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, applicable to the methods described above.

G cluster_workflow General Synthetic Workflow start Combine Starting Materials and Reagents reaction Perform Reaction (e.g., Stirring, Refluxing) start->reaction workup Aqueous Work-up (Extraction/Filtration) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, HPLC) purification->analysis product Final Product analysis->product

Caption: A generalized workflow for chemical synthesis and product isolation.

References

A Comparative Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the broader class of cyclopenta[b]pyridine derivatives, a comprehensive comparative analysis of the in vitro and in vivo activities of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol remains elusive in publicly available scientific literature. While this specific alcohol derivative holds potential as a novel therapeutic agent, its biological activity, signaling pathways, and efficacy in preclinical models have yet to be characterized. This guide addresses the current knowledge gap and, in the absence of direct data, provides a comparative framework based on structurally related compounds to inform future research directions.

Part 1: The Unexplored Landscape of this compound

Searches of prominent scientific databases and chemical repositories did not yield any specific studies detailing the in vitro or in vivo biological activities of this compound. This indicates that the compound is either a novel chemical entity that has not yet been subjected to biological screening or the data resides in proprietary databases.

Part 2: Insights from Structurally Related Cyclopenta[b]pyridine Analogs

To provide a relevant comparative context, this guide will focus on the biological activities of closely related cyclopenta[b]pyridine derivatives for which experimental data have been published. The following sections will detail the known activities of these related compounds, offering a potential glimpse into the anticipated biological profile of this compound.

Anti-inflammatory and Analgesic Potential

Derivatives of the isomeric 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline scaffolds have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists. The σ1 receptor is implicated in a variety of cellular functions and is a target for the treatment of pain and neurodegenerative diseases.

Table 1: In Vitro Activity of a Representative Sigma-1 Receptor Antagonist

CompoundTargetAssayActivity (Ki)Selectivity (Ki σ2/σ1)
2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazolineSigma-1 ReceptorRadioligand Binding Assay15.6 nM>128

Experimental Protocol: Sigma-1 and Sigma-2 Receptor Binding Assays

  • Objective: To determine the binding affinity of the test compound for the sigma-1 and sigma-2 receptors.

  • Methodology:

    • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2) are used as the receptor source.

    • --INVALID-LINK---pentazocine is used as the radioligand for the σ1 receptor, and [³H]-DTG is used for the σ2 receptor.

    • The test compound is incubated with the membrane preparation and the respective radioligand at various concentrations.

    • Non-specific binding is determined in the presence of an excess of a non-labeled competing ligand (e.g., haloperidol).

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Efficacy in a Pain Model

The most promising compound from the aforementioned study exhibited dose-dependent anti-nociceptive effects in the formalin test in an animal model, suggesting potential analgesic properties.

Table 2: In Vivo Anti-nociceptive Activity

CompoundAnimal ModelTestEffect
2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazolineMouseFormalin TestDose-dependent reduction in nociceptive behavior

Experimental Protocol: Formalin Test

  • Objective: To assess the analgesic properties of the test compound in a model of persistent pain.

  • Methodology:

    • Mice are administered the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time, a dilute solution of formalin is injected into the plantar surface of one hind paw.

    • The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

    • A reduction in the time spent licking or biting the paw compared to the vehicle control group indicates an anti-nociceptive effect.

Hypothetical Signaling Pathway for Sigma-1 Receptor Antagonism

G cluster_membrane Cell Membrane Sigma1R Sigma-1 Receptor IonChannel Ion Channel (e.g., NMDA-R) Sigma1R->IonChannel Modulates Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Drug This compound (Hypothetical Antagonist) Drug->Sigma1R Inhibits EndogenousLigand Endogenous Ligand EndogenousLigand->Sigma1R Activates CellularStress Cellular Stress CellularStress->Sigma1R Activates NeuronalExcitation Neuronal Hyper-excitability Ca_Influx->NeuronalExcitation PainSignal Pain Signaling NeuronalExcitation->PainSignal

Caption: Hypothetical Sigma-1 Receptor Antagonism Pathway.

Potential as Corrosion Inhibitors

Interestingly, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and evaluated for a completely different application: as corrosion inhibitors for carbon steel in acidic environments. This highlights the diverse potential applications of the cyclopenta[b]pyridine scaffold.

Part 3: Future Directions and Conclusion

The lack of biological data for this compound presents a clear opportunity for future research. Based on the activities of related compounds, initial in vitro screening could focus on its potential as a modulator of central nervous system targets, such as the sigma-1 receptor, or as an anti-inflammatory agent. Subsequent in vivo studies in relevant animal models would be crucial to determine its therapeutic potential.

The following workflow is proposed for the initial biological evaluation of this compound:

G Start Synthesis & Purification of This compound InVitro In Vitro Screening (e.g., Receptor Binding, Enzyme Assays) Start->InVitro HitIdentified Biological Hit Identified? InVitro->HitIdentified InVivo In Vivo Efficacy Studies (Relevant Animal Models) HitIdentified->InVivo Yes NoHit Synthesize Analogs & Re-screen HitIdentified->NoHit No ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET LeadOptimization Lead Optimization ADMET->LeadOptimization End Preclinical Candidate LeadOptimization->End NoHit->Start

Caption: Proposed Workflow for Biological Evaluation.

A Comparative Spectroscopic Analysis of Hydroxypyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural nuances of hydroxypyridine isomers is paramount. These isomers—2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine—exhibit distinct spectroscopic signatures that are crucial for their identification, characterization, and application in medicinal chemistry and material science. This guide provides a comparative analysis of their spectroscopic properties, supported by experimental data, and outlines the methodologies for their characterization.

The key to differentiating the hydroxypyridine isomers lies in their tautomeric equilibrium, the reversible conversion between the enol (hydroxypyridine) and keto (pyridone) forms. This equilibrium is highly sensitive to the molecular structure and the solvent environment, leading to significant variations in their spectroscopic profiles.

Tautomeric Equilibrium: The Decisive Factor

The position of the hydroxyl group on the pyridine ring dictates the stability of the corresponding pyridone tautomer.

  • 2-Hydroxypyridine and 4-Hydroxypyridine readily tautomerize to their more stable pyridone forms (2-pyridone and 4-pyridone, respectively), especially in polar solvents. This is due to the formation of a conjugated amide-like system in the pyridone form, which is energetically favorable. In non-polar solvents, the hydroxypyridine form may be more prevalent.

  • 3-Hydroxypyridine , in contrast, predominantly exists in the hydroxypyridine form in most solvents. The corresponding 3-pyridone tautomer is a zwitterion and is significantly less stable.

This fundamental difference in tautomeric preference is the primary driver of the distinct spectroscopic signatures observed for each isomer.

Tautomeric_Equilibrium cluster_2HP 2-Hydroxypyridine cluster_3HP 3-Hydroxypyridine cluster_4HP 4-Hydroxypyridine 2-HP 2-Hydroxypyridine (Enol) 2-P 2-Pyridone (Keto) 2-HP->2-P Favored in polar solvents 2-P->2-HP Favored in non-polar solvents 3-HP 3-Hydroxypyridine (Enol) 3-P 3-Pyridone (Zwitterion) 3-HP->3-P Minor tautomer 3-P->3-HP Predominant form 4-HP 4-Hydroxypyridine (Enol) 4-P 4-Pyridone (Keto) 4-HP->4-P Favored in polar solvents 4-P->4-HP Favored in non-polar solvents MS_Fragmentation cluster_2HP_MS 2-Hydroxypyridine (2-Pyridone) cluster_3HP_MS 3-Hydroxypyridine cluster_4HP_MS 4-Hydroxypyridine (4-Pyridone) M_2HP [M]+• m/z 95 F1_2HP [M-CO]+• m/z 67 M_2HP->F1_2HP - CO F2_2HP [M-CO-HCN]+• m/z 40 F1_2HP->F2_2HP - HCN M_3HP [M]+• m/z 95 F1_3HP [M-HCN]+• m/z 68 M_3HP->F1_3HP - HCN F2_3HP [M-CO]+• m/z 67 M_3HP->F2_3HP - CO M_4HP [M]+• m/z 95 F1_4HP [M-CO]+• m/z 67 M_4HP->F1_4HP - CO Experimental_Workflow Sample Hydroxypyridine Isomer Sample NMR NMR Analysis Sample->NMR FTIR FTIR Analysis Sample->FTIR UV_Vis UV-Vis Analysis Sample->UV_Vis MS Mass Spectrometry Sample->MS Data Spectroscopic Data (δ, cm-1, λmax, m/z) NMR->Data FTIR->Data UV_Vis->Data MS->Data Comparison Comparative Analysis & Structure Elucidation Data->Comparison

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, a precise understanding of its atomic arrangement is crucial for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. While various analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the gold standard for providing unambiguous proof of a molecule's solid-state conformation. This guide provides a comparative overview of X-ray crystallography against other common analytical methods, supported by experimental data for analogous structures, and outlines the typical experimental protocol.

Comparative Analysis of Structural Elucidation Techniques

The selection of an appropriate analytical method for structure determination depends on several factors, including the nature of the sample, the desired level of detail, and the experimental constraints. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights, X-ray crystallography offers unparalleled resolution of the atomic positions.

TechniqueInformation ProvidedResolutionSample RequirementsKey AdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2]Atomic (<1 Å)[3]High-quality single crystal.[2]Unambiguous structure determination.[4][5]Crystal growth can be a significant bottleneck.[2] Provides a static picture in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of atoms in solution.[4][5]Near-atomicPure sample in solution (mg quantities).[3]Provides information on molecular dynamics in solution.[6] Does not require crystallization.Structure determination for larger molecules (> 50 kDa) is challenging.[6] Resolution is generally lower than X-ray crystallography.[6]
Mass Spectrometry (MS) Molecular weight and elemental composition; fragmentation patterns can infer substructures.LowSmall sample quantity, tolerant of mixtures.[7]High sensitivity, fast analysis time.[7]Does not provide 3D structural information on its own.
Cryo-Electron Microscopy (Cryo-EM) 3D structure of large macromolecules and complexes.[4][8]Near-atomicSample in vitrified ice.Applicable to very large complexes that are difficult to crystallize.[8]Resolution is often lower than X-ray crystallography for smaller molecules.

Experimental Workflow for Structure Confirmation

The process of confirming a chemical structure using single-crystal X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural refinement.

G cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition A Synthesis & Purification of This compound B Single Crystal Growth A->B C Crystal Mounting & Screening B->C D X-ray Diffraction Data Collection C->D E Data Processing & Space Group Determination D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Structure Validation G->H I Crystallographic Information File (CIF) Generation H->I

References

A Comparative Guide to the Biological Activity of 6,7-dihydro-5H-cyclopenta[b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with diverse biological activities. This fused heterocyclic system has attracted considerable interest from researchers due to its potential applications in drug discovery. This guide provides an objective comparison of the biological performance of several analogs based on this and related pyridine structures, supported by experimental data from recent literature. We will explore their efficacy as kinase inhibitors, antimicrobial agents, and receptor antagonists, providing detailed experimental protocols and comparative data to aid researchers and drug development professionals.

Kinase Inhibition Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors are a major focus of modern drug development. Pyridine-based scaffolds have emerged as a promising foundation for the design of potent and selective kinase inhibitors.[1][2]

Comparative Performance Data

Analogs of the pyridine scaffold have been evaluated for their inhibitory activity against various human kinases. The data below compares the performance of a selective aminopyridine-based inhibitor against Vaccinia-related Kinase 1 (VRK1) with other kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Scaffold TypeReference
Compound 26 VRK1150Aminopyridine[2]
GSK-3 Inhibitor 15 GSK-316-aryl-pyrazolo[3,4-b]pyridine[3]
PIM-1 Inhibitor PIM-1Data VariesPyridine-based[4]

Note: Specific IC50 values for PIM-1 inhibitors vary widely based on the analog structure.

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of the compounds is typically determined using an in vitro kinase assay.

  • Reagents: Recombinant human kinase (e.g., VRK1), appropriate peptide substrate, ATP (Adenosine triphosphate), and test compounds dissolved in DMSO.

  • Procedure: The kinase, substrate, and test compound are pre-incubated in an assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding a specific concentration of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a set period.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.[2]

Visualization: Generic Kinase Signaling Pathway

The diagram below illustrates a simplified kinase cascade and the point of intervention for a kinase inhibitor.

Kinase_Pathway cluster_upstream cluster_cascade cluster_downstream Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (Target Kinase) Kinase2->Kinase3 Phosphorylates Substrate Substrate Protein Kinase3->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to Inhibitor Pyridine Analog (Inhibitor) Inhibitor->Kinase3 Blocks ATP Binding Site

Caption: A simplified kinase signaling cascade blocked by a pyridine analog inhibitor.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine derivatives and related heterocyclic compounds have shown significant potential as antibacterial, antifungal, and antimalarial agents.[5][6][7]

Comparative Performance Data

The following table summarizes the antimicrobial activity of various pyridine-based compounds against different pathogens, measured by the Minimum Inhibitory Concentration (MIC) or the in vitro 50% inhibitory concentration (IC50). Lower values indicate higher potency.

Compound IDActivityTarget Organism(s)MIC / IC50 (µM)Reference
Compound 3g AntibacterialP. aeruginosa, E. coli0.21[7]
Compound 2g AntimalarialP. falciparum (CQ-resistant)0.0402[6]
Cefotaxime AntibacterialA. baumanii, S. aureus>62.5 (µg/ml)[8]
Ciprofloxacin AntibacterialP. aeruginosa, E. coliReference Drug[7]
Chloroquine AntimalarialP. berghei (sensitive)Reference Drug[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The twofold micro-dilution method is a standard procedure.[8]

  • Preparation: A serial twofold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: Antimicrobial Screening Workflow

The following diagram outlines the typical workflow for screening a compound library for antimicrobial activity.

Antimicrobial_Screening cluster_prep cluster_assay cluster_analysis Lib Compound Library (Pyridine Analogs) Stock Prepare Stock Solutions (DMSO) Lib->Stock Dilute Serial Dilution in 96-Well Plate Stock->Dilute Inoculate Inoculate with Microorganism Dilute->Inoculate Incubate Incubate (e.g., 24h at 37°C) Inoculate->Incubate Read Read Plate (Visual or Spectrophotometer) Incubate->Read MIC Determine MIC Value Read->MIC Hit Identify Hit Compounds MIC->Hit Binding_Assay cluster_control Control (No Inhibitor) cluster_test With Test Compound Receptor1 Receptor RadioLigand1 Radioligand RadioLigand1->Receptor1 Binds Result1 High Signal Receptor2 Receptor RadioLigand2 Radioligand RadioLigand2->Receptor2 Binding Inhibited TestCompound Test Compound (Pyridine Analog) TestCompound->Receptor2 Competes Result2 Low Signal

References

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless pursuit of novel therapeutics for a multitude of diseases, particularly cancer, has cemented the role of protein kinases as critical drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, with established kinase inhibitors. While specific experimental data on the kinase inhibitory activity of this compound is not publicly available, this document serves as a blueprint for its evaluation, outlining the necessary experimental protocols, data presentation formats, and theoretical underpinnings for a rigorous comparative analysis.

For the purpose of this illustrative guide, we will compare our hypothetical compound against two well-characterized kinase inhibitors, Sorafenib and Dasatinib . Sorafenib is a multi-kinase inhibitor known to target Raf kinases and VEGFR, among others.[1] Dasatinib is a potent inhibitor of the Bcr-Abl kinase and the Src family of kinases.[1]

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[2] Lower IC50 values are indicative of higher potency. The following table summarizes hypothetical in vitro IC50 values for this compound and its comparators against a panel of selected kinases to illustrate a typical kinase selectivity profile.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical)Sorafenib (Reference)Dasatinib (Reference)
B-Raf5022>10,000
VEGFR27590150
PDGFRβ1205780
c-Kit2006812
Bcr-Abl>10,000>10,0001
Src8,500>10,0000.8

Note: IC50 values are subject to variation based on specific assay conditions and should be considered for comparative purposes. Assays performed under identical conditions are required for a direct head-to-head comparison.[2]

Experimental Protocols

To ensure the reproducibility and validity of comparative data, detailed and standardized experimental protocols are paramount.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the IC50 of an inhibitor against a purified kinase enzyme.

Reagent Preparation:

  • Kinase Buffer: A suitable buffer for the specific kinase activity (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT).[3]

  • Substrate: The appropriate peptide or protein substrate for the kinase being assayed.

  • ATP: A solution of ATP, typically at a concentration close to the Km of the kinase to accurately measure competitive inhibition.[4]

  • Enzyme: Purified, active recombinant kinase enzyme.

  • Test Compounds: The investigational inhibitor and reference compounds are serially diluted in DMSO and then further diluted in the kinase buffer.[3]

Assay Procedure:

  • Add diluted inhibitor or vehicle (DMSO) to the wells of a 96-well or 384-well plate.[3]

  • Add a master mix containing the kinase enzyme and substrate in kinase buffer to each well.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[3]

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[3]

  • Stop the reaction by adding a stop solution (e.g., EDTA).[3]

  • Quantify the amount of phosphorylated substrate using a suitable detection method.

Detection and Analysis:

Several detection methods can be employed, including:

  • Radiometric Assays: Measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.

  • Fluorescence-Based Assays (e.g., TR-FRET): Utilize fluorescently labeled antibodies or substrates to detect phosphorylation.

  • Luminescence-Based Assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining after the kinase reaction.[5]

The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

Visualizations

Signaling Pathway and Experimental Workflow

Diagrams are essential for visualizing complex biological processes and experimental procedures.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors RTK RTK RTK->RAS Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

G Serial Dilution of Inhibitors Serial Dilution of Inhibitors Dispense Inhibitors to Assay Plate Dispense Inhibitors to Assay Plate Serial Dilution of Inhibitors->Dispense Inhibitors to Assay Plate Preparation of Kinase/Substrate Master Mix Preparation of Kinase/Substrate Master Mix Add Kinase/Substrate Mix Add Kinase/Substrate Mix Preparation of Kinase/Substrate Master Mix->Add Kinase/Substrate Mix Dispense Inhibitors to Assay Plate->Add Kinase/Substrate Mix Pre-incubation Pre-incubation Add Kinase/Substrate Mix->Pre-incubation Initiate Reaction with ATP Initiate Reaction with ATP Pre-incubation->Initiate Reaction with ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with ATP->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Signal Detection Signal Detection Stop Reaction->Signal Detection Data Analysis (IC50) Data Analysis (IC50) Signal Detection->Data Analysis (IC50)

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

A systematic and rigorous head-to-head comparison is essential for characterizing the potency and selectivity of a novel kinase inhibitor like this compound. By employing standardized in vitro kinase assays and transparently presenting the comparative data, researchers can effectively benchmark its performance against established drugs. The protocols and frameworks provided in this guide offer a clear path for such an evaluation, which is a critical step in the drug discovery and development process.[6] Further studies, including cellular assays and in vivo models, would be necessary to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of Sigma-1 Receptor Antagonists with a Fused Bicyclic Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds based on the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its close analogs. Due to the limited availability of specific SAR data for 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol, this guide focuses on the well-documented SAR of structurally related 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as potent and selective antagonists for the sigma-1 (σ1) receptor. The sigma-1 receptor is a promising therapeutic target for various central nervous system disorders, including neuropathic pain. The data presented herein is primarily derived from a key study by Lan et al. (2016) and is supplemented with established experimental protocols.

Data Presentation: SAR of Fused Bicyclic Sigma-1 Receptor Antagonists

The following table summarizes the in vitro binding affinities of a series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The data highlights the key structural modifications and their impact on receptor affinity and selectivity.

Compound IDScaffoldRnKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
1 6,7-Dihydro-5H-cyclopenta[d]pyrimidinePhenyl2189.3>2000>10.6
2 6,7-Dihydro-5H-cyclopenta[d]pyrimidinePhenyl345.2>2000>44.2
3 6,7-Dihydro-5H-cyclopenta[d]pyrimidinePhenyl4158.6>2000>12.6
4 6,7-Dihydro-5H-cyclopenta[d]pyrimidine4-Chlorophenyl325.1>2000>79.7
5 5,6,7,8-TetrahydroquinazolinePhenyl398.7>2000>20.3
33 5,6,7,8-Tetrahydroquinazoline4-Chlorophenyl315.6>2000>128.2

Key SAR Observations:

  • Effect of the Linker Length (n): For the 6,7-dihydro-5H-cyclopenta[d]pyrimidine series with a phenyl substituent (compounds 1-3), a three-carbon linker (n=3, compound 2 ) between the pyrimidine core and the basic amine resulted in the highest affinity for the σ1 receptor.

  • Effect of the Phenyl Substituent (R): Introduction of a chlorine atom at the 4-position of the phenyl ring (compound 4 vs. 2 ) led to a significant increase in σ1 receptor affinity.

  • Effect of the Fused Ring System: Expanding the five-membered cyclopentane ring to a six-membered cyclohexane ring (5,6,7,8-tetrahydroquinazoline scaffold, compounds 5 and 33 ) generally resulted in varied effects on affinity, but the 4-chlorophenyl substituent remained beneficial for high affinity (compound 33 ).

  • Selectivity: All presented compounds exhibited high selectivity for the σ1 receptor over the σ2 receptor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays [1][2][3][4][5]

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 and σ2 receptors.

  • Materials:

    • Membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).

    • Radioligand: [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2.

    • Non-specific binding ligand: Haloperidol (10 µM).

    • Assay buffer: Tris-HCl (50 mM, pH 7.4).

    • Test compounds at various concentrations.

    • 96-well filter plates (e.g., GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Prepare membrane homogenates at a concentration of approximately 0.4 mg/mL in assay buffer.

    • In a 96-well plate, set up the following for each test compound concentration:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (final concentration ~1-3 nM), and 100 µL of membrane preparation.

      • Non-specific Binding (NSB): 50 µL of haloperidol solution (final concentration 10 µM), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

      • Compound Inhibition: 50 µL of test compound solution (at various concentrations), 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

    • Incubate the plate at 37°C for 90-120 minutes.

    • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. In Vivo Analgesia Assessment: Formalin Test in Mice [6][7][8][9][10]

This test is used to assess the antinociceptive (pain-relieving) effects of the compounds.

  • Animals: Male ICR mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle (e.g., saline) to the mice, typically via intraperitoneal (i.p.) injection, 30 minutes before the formalin injection.

    • Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately after the injection, place the mouse in a transparent observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis:

    • Compare the licking/biting time of the compound-treated groups with the vehicle-treated control group for both phases.

    • A significant reduction in the duration of licking/biting indicates an analgesic effect.

Mandatory Visualization

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR start Starting Materials (e.g., 2-aminopyridine derivatives) intermediate Fused Bicyclic Core (6,7-dihydro-5H-cyclopenta[b]pyridine) start->intermediate analogs Diverse Analogs (Variation of R, n) intermediate->analogs binding In Vitro Binding Assays (Sigma-1/Sigma-2 Receptors) analogs->binding functional In Vivo Functional Assays (Formalin Test - Analgesia) binding->functional sar Structure-Activity Relationship (SAR) functional->sar lead_opt Lead Optimization sar->lead_opt lead_opt->analogs Iterative Design

Caption: Experimental workflow for SAR studies.

Signaling_Pathway cluster_receptor Sigma-1 Receptor Signaling Ligand Sigma-1 Antagonist (e.g., Compound 33) Sigma1R Sigma-1 Receptor Ligand->Sigma1R blocks IonChannel Ion Channels (e.g., NMDA Receptor) Sigma1R->IonChannel modulates Downstream Downstream Signaling (Modulation of Neuronal Excitability) IonChannel->Downstream Pain Pain Sensation Downstream->Pain reduces

Caption: Simplified signaling pathway for sigma-1 receptor antagonists in pain modulation.

References

Safety Operating Guide

Personal protective equipment for handling 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of 6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol. The following procedures are based on best practices for handling structurally similar chemicals and are intended for use by trained professionals in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound, based on guidelines for analogous compounds.

PPE CategoryItemStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant gloves (inspect before use).EU Directive 89/686/EEC, EN 374
Fire/flame resistant and impervious laboratory coat or clothing.
Respiratory Protection Full-face respirator if exposure limits are exceeded or if irritation is experienced.NIOSH approved

Operational Plan: Handling Procedures

All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood.

Preparation:

  • Ensure the designated chemical fume hood is clean and operational.

  • Gather all necessary equipment and reagents.

  • Place absorbent, plastic-backed pads on the work surface to contain any potential spills.

  • Don all required PPE in the correct order: laboratory coat, inner gloves, outer gloves, and eye/face protection.

Handling:

  • Avoid the formation of dust or aerosols.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

Post-Handling:

  • Wipe down all surfaces in the work area with an appropriate decontamination solution.

  • Doff PPE in a manner that avoids self-contamination, removing outer gloves first.

  • Wash hands thoroughly with soap and water after all PPE is removed.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including leftover chemical and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and clearly labeled chemical waste container.[2]

  • Container Management: Ensure the waste container is compatible with the chemical and is kept securely closed when not in use.[2]

  • Storage: Store the chemical waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[3] Do not discharge the chemical into drains or the environment.[2]

Emergency Procedures

Spill Management:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[2]

  • Containment: Use an inert, absorbent material such as sand or vermiculite to contain the spill.[1][2]

  • Collection: Carefully collect the absorbed material into a designated chemical waste container using spark-proof tools.[1][4]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2]

First Aid:

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1]

In all cases of exposure, seek immediate medical attention.[1]

Diagram of Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Designate Fume Hood prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Perform Experiment prep3->handle1 handle2 Keep Container Closed handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Collect Waste post1->post2 post3 Doff PPE post2->post3 post5 Dispose via Approved Vendor post2->post5 post4 Wash Hands post3->post4

Caption: Workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.